3-(Dimethylamino)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGBEOHRGRUDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374354 | |
| Record name | 3-(dimethylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33225-17-1 | |
| Record name | 3-(dimethylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Dimethylamino)benzamide: A Key PARP Inhibitor
Introduction
3-(Dimethylamino)benzamide is a small molecule of significant interest within the biomedical research and drug development communities. Structurally, it is a derivative of benzamide, characterized by a dimethylamino group substituted at the meta-position of the benzene ring. While its structure is relatively simple, its biological activity as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes makes it a valuable tool for studying cellular processes related to DNA repair, genomic stability, and cell death. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological applications of this compound, with a particular focus on its role as a PARP inhibitor.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. Understanding these properties is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 33225-17-1 | |
| Molecular Formula | C₉H₁₂N₂O | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 148-150 °C | [3] |
| Solubility | Soluble in methanol and other organic solvents; slightly soluble in water. | [1][3] |
| SMILES | CN(C)c1cccc(c1)C(=O)N |
Synthesis and Purification
The synthesis of this compound is typically achieved through the amidation of 3-(Dimethylamino)benzoic acid. This reaction can be performed using various coupling agents to facilitate the formation of the amide bond.
Rationale for Synthetic Approach:
The chosen synthetic route is a standard and efficient method for amide bond formation. The use of a carbodiimide coupling agent like EDC, often in conjunction with an activator such as HOBt, proceeds through a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia, leading to the desired amide product. This method is favored for its mild reaction conditions and generally high yields.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 3-(Dimethylamino)benzoic acid (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: Cool the reaction mixture to 0 °C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the two methyl groups of the dimethylamino moiety, and the amide protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-7.8 ppm). The dimethylamino protons will be a singlet at approximately 3.0 ppm. The two amide protons will appear as two broad singlets, due to restricted rotation around the C-N bond.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (around 168 ppm), the aromatic carbons, and the methyl carbons of the dimethylamino group.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching vibration of the amide group (the Amide I band) in the region of 1630-1680 cm⁻¹.[6] Other characteristic peaks include the N-H stretching vibrations around 3100-3500 cm⁻¹ and C-H stretching vibrations of the aromatic and methyl groups.[7][8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 164.20).[9] Common fragmentation patterns for benzamides include the loss of the amide group to form a stable benzoyl cation.[10][11]
Mechanism of Action: A PARP Inhibitor
This compound's primary biological role is as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are a family of proteins crucial for cellular responses to DNA damage.[12]
The Role of PARP in DNA Repair:
When single-strand breaks (SSBs) occur in DNA, PARP1, the most abundant PARP family member, binds to the damaged site. This binding activates PARP1 to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Inhibition by this compound:
This compound functions as a competitive inhibitor of PARP. It binds to the nicotinamide-binding pocket of the enzyme's catalytic domain, preventing the binding of the substrate NAD⁺. This blockage of NAD⁺ binding inhibits the synthesis of PAR chains, thereby disrupting the recruitment of the DNA repair machinery. The consequence is an accumulation of unrepaired SSBs. In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, these unrepaired SSBs can lead to the formation of lethal double-strand breaks during DNA replication, resulting in selective cancer cell death.[12] 3-Aminobenzamide, a closely related compound, is a potent PARP inhibitor with an IC50 of approximately 50 nM in CHO cells.[13] It has been shown to reduce brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice.[14]
Applications in Biomedical Research
The ability of this compound to inhibit PARP makes it a valuable tool in several areas of biomedical research:
-
Cancer Biology: It is used to study the effects of PARP inhibition in various cancer cell lines, particularly those with defects in DNA repair pathways.[15]
-
Neurodegenerative Diseases: PARP overactivation has been implicated in the pathogenesis of several neurodegenerative disorders. This compound can be used to investigate the therapeutic potential of PARP inhibition in models of these diseases.[15]
-
Ischemia-Reperfusion Injury: Studies have shown that PARP inhibitors can protect against tissue damage caused by ischemia-reperfusion in organs such as the heart, brain, and kidney.[14][16]
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol describes a common method to assess the inhibitory activity of compounds like this compound on PARP1.[17]
Principle:
The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotinylated ADP-ribose is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. A decrease in the colorimetric signal in the presence of an inhibitor indicates PARP1 inhibition.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
PARP1 assay buffer
-
Biotinylated NAD⁺
-
This compound (or other test inhibitors)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme, assay buffer, and the test compound at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Add biotinylated NAD⁺ to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add the streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a well-characterized and accessible PARP inhibitor that serves as a fundamental tool for researchers in various fields. Its straightforward chemical nature, coupled with its potent biological activity, makes it an ideal compound for investigating the intricate roles of PARP enzymes in cellular function and disease. The protocols and information provided in this guide are intended to support scientists and drug development professionals in the effective use of this important research chemical.
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Benzydamine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
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3-(dimethylamino)-N-(dimethylsulfamoyl)benzamide | C11H17N3O3S | CID 146122353 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]
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Benzamide - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
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3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
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PARP Assays - BPS Bioscience. (n.d.). Retrieved January 24, 2026, from [Link]
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Benzamide-simplified mass spectrum[18]. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
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infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 24, 2026, from [Link]
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A Senior Application Scientist's Technical Guide to 3-(Dimethylamino)benzamide: A Core Intermediate in Modern Drug Discovery
Abstract: This document provides an in-depth technical overview of 3-(Dimethylamino)benzamide (DMABA), a pivotal research chemical intermediate. Moving beyond a simple catalogue of properties, this guide illuminates the compound's strategic importance, particularly its role as a cornerstone building block in the synthesis of targeted therapeutics like Poly(ADP-ribose) Polymerase (PARP) inhibitors. We will dissect its physicochemical characteristics, explore its synthetic rationale, provide validated experimental workflows, and detail the necessary safety and handling protocols. This guide is intended for medicinal chemists, process development scientists, and researchers in drug discovery who require a practical and scientifically grounded understanding of how to effectively utilize this versatile intermediate.
Introduction: The Strategic Value of the Benzamide Moiety
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets. The benzamide framework is one such scaffold. Benzamide derivatives are known to possess a wide array of pharmacological activities, including antimicrobial, analgesic, and anticancer properties.[1] The core value of the benzamide group lies in its function as a bioisostere of nicotinamide, enabling it to competitively bind to the nicotinamide adenine dinucleotide (NAD+) binding site of various enzymes.
This compound distinguishes itself within this class by incorporating a dimethylamino group. This functional group significantly modulates the molecule's electronic properties and basicity, often enhancing its pharmacokinetic profile by improving solubility and cell permeability—critical attributes for drug candidates.[2] Its most prominent application to date is as a key intermediate in the synthesis of PARP inhibitors, a revolutionary class of cancer therapeutics.[3][4]
Physicochemical & Structural Properties
A thorough understanding of a research chemical's physical properties is the foundation of its successful application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification strategies.
Core Data
The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 33225-17-1 | [5] |
| Molecular Formula | C₉H₁₂N₂O | [5] |
| Molecular Weight | 164.20 g/mol | [5] |
| Appearance | Typically a white to off-white or yellow solid | [6] |
| Storage | Sealed in a dry place at room temperature | [5] |
Structural Analysis
The structure of this compound features three key components: the aromatic ring, the primary amide, and the tertiary amine. The interplay of these groups defines its reactivity.
Caption: Structure of this compound with key functional groups highlighted.
Core Application: Intermediate for PARP Inhibitor Synthesis
The primary driver for the demand of this compound in the research community is its utility in constructing PARP inhibitors. PARP enzymes are critical for a DNA repair pathway, and their inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.
Mechanistic Rationale
The benzamide core of molecules like the approved drug Olaparib is fundamental to their mechanism of action.[7] It functions as a structural mimic of the nicotinamide moiety of NAD+, allowing it to sit in the enzyme's active site. The amide's NH₂ group and carbonyl oxygen form critical hydrogen bonds with amino acid residues (like Gly-863 and Ser-904) in the PARP active site, effectively blocking the enzyme's function. The rest of the molecule is then built off this "warhead" to optimize potency and pharmacokinetic properties.
Caption: Logical workflow for the synthesis of a PARP inhibitor using DMABA.
Synthesis of this compound Precursor
While DMABA is commercially available, understanding its synthesis provides context. It is typically derived from its corresponding carboxylic acid, 3-(N,N-dimethylamino)benzoic acid. The synthesis of this precursor often involves the reductive alkylation of 3-aminobenzoic acid with formaldehyde and a hydrogen source in the presence of a catalyst.[8] This method is preferred over direct alkylation with toxic reagents like dimethyl sulfate.[8]
Experimental Protocol: Amide Coupling in PARP Inhibitor Synthesis
The following is a representative, self-validating protocol illustrating how this compound could be used in a subsequent amide coupling reaction, a common step in the synthesis of complex drug molecules. This protocol is conceptual and should be adapted and optimized based on the specific target molecule.
Reaction: Coupling of an activated carboxylic acid (R-COOH) with this compound.
Pillar of Trustworthiness: This protocol incorporates in-process checks (TLC) and concludes with robust purification and characterization steps to validate the outcome.
Step-by-Step Methodology:
-
Reagent Preparation & Stoichiometry:
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid starting material (1.0 eq) in an anhydrous polar aprotic solvent (e.g., Dichloromethane or DMF, ~0.1 M concentration).
-
Add a peptide coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq).
-
Causality Insight: Coupling agents like HATU activate the carboxylic acid by forming a highly reactive ester, making it susceptible to nucleophilic attack by the amine. This avoids the need to generate a more hazardous acyl chloride.
-
-
Activation:
-
Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq), to the flask.
-
Stir the mixture at room temperature for 15-20 minutes. The solution may change color or clarity, indicating formation of the activated ester.
-
-
Nucleophilic Addition:
-
In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of the same anhydrous solvent.
-
Add the dissolved benzamide solution dropwise to the activated carboxylic acid mixture.
-
Causality Insight: A slight excess of the benzamide is used to ensure the complete consumption of the more valuable activated acid intermediate.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC).
-
A typical mobile phase would be a mixture of Ethyl Acetate and Hexanes. The product spot should be less polar than the carboxylic acid starting material and should appear over time as the starting material spots disappear.
-
-
Work-up & Extraction:
-
Once the reaction is complete (typically 4-16 hours), quench it by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Ethyl Acetate (3x volumes).
-
Wash the combined organic layers sequentially with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Causality Insight: The aqueous washes are critical for removing the coupling agent byproducts and unreacted starting materials, simplifying the final purification step.
-
-
Purification & Characterization:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil via flash column chromatography on silica gel.
-
Characterize the pure product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Analytical Characterization Profile
Quality control is paramount. For this compound, the following spectral characteristics are expected:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons (typically in the 6.8-7.5 ppm range), a singlet for the six protons of the dimethylamino group (~3.0 ppm), and two broad singlets for the -NH₂ protons of the primary amide (can vary, often >7.5 ppm).[9][10]
-
¹³C NMR: Expect signals for the aromatic carbons (110-150 ppm), the carbonyl carbon of the amide (~170 ppm), and the methyl carbons of the dimethylamino group (~40 ppm).[10]
-
IR Spectroscopy: Key peaks will include N-H stretches for the primary amide (~3300-3100 cm⁻¹) and a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should be readily observable at m/z 165.2.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Hazard Identification: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] The GHS hazard statements include H302, H315, H319, and H335.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[11]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid creating dust.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][12]
-
First Aid Measures:
Conclusion
This compound is more than a mere catalogue chemical; it is a versatile and highly valuable intermediate for modern drug discovery. Its structural features, particularly the nicotinamide-mimicking benzamide core, make it an ideal starting point for the synthesis of targeted enzyme inhibitors like those for PARP. By understanding its properties, synthetic utility, and handling requirements as detailed in this guide, researchers can confidently and effectively integrate this compound into their discovery workflows, accelerating the development of next-generation therapeutics.
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Benzydamine - Wikipedia. Wikipedia. Available at: [Link]
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3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed. PubMed. Available at: [Link]
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An In-Depth Technical Guide to 3-(Dimethylamino)benzamide in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 3-(Dimethylamino)benzamide, a compelling scaffold in modern medicinal chemistry. While direct experimental evidence for its biological targets is emerging, its close structural relationship to known pharmacologically active agents, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors, warrants a detailed examination of its potential. This document synthesizes foundational chemical principles, explores its probable mechanism of action through the lens of PARP inhibition, presents in silico predictive data for its pharmacokinetic and toxicity profiles, and provides detailed experimental protocols for its synthesis and potential biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel benzamide derivatives.
Introduction: The Benzamide Scaffold and the Promise of this compound
Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antiemetic, antipsychotic, and anticancer properties[1]. The versatility of the benzamide core allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This compound, with its characteristic dimethylamino group at the meta-position of the benzamide ring, presents an intriguing subject for investigation. While its direct pharmacological profile is not extensively documented in publicly available literature, its structural similarity to 3-aminobenzamide, a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP), provides a strong rationale for exploring its potential in this therapeutic area[2][3][4]. PARP inhibitors have gained significant traction in oncology, particularly for the treatment of cancers with deficiencies in DNA repair mechanisms[5].
This guide will, therefore, focus on the potential of this compound as a PARP inhibitor, drawing parallels with its close analog, 3-aminobenzamide, and providing a framework for its further investigation.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33225-17-1 | [3] |
| Molecular Formula | C₉H₁₂N₂O | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Typically a solid | [6] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; poorly soluble in water | [6] |
Unraveling the Mechanism of Action: A Focus on PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death[7]. PARP-1, the most abundant and well-studied member, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the SSB.
Inhibition of PARP-1 prevents the efficient repair of SSBs. In normal cells with a functional homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, these unrepaired SSBs can be tolerated. However, in cancer cells with mutations in HR genes (e.g., BRCA1/2), the accumulation of unrepaired SSBs during DNA replication leads to the formation of DSBs that cannot be effectively repaired. This results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.
Given that 3-aminobenzamide is a known competitive inhibitor of PARP, binding to the nicotinamide adenine dinucleotide (NAD+) binding pocket of the enzyme, it is highly probable that this compound exerts a similar inhibitory effect. The dimethylamino group, being more electron-donating than the amino group, may influence the binding affinity and selectivity for different PARP isoforms.
Signaling Pathway of PARP-1 Mediated DNA Repair and its Inhibition
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and how its inhibition by a molecule like this compound can lead to synthetic lethality in HR-deficient cancer cells.
Figure 1: Proposed signaling pathway of PARP-1 inhibition by this compound.
In Silico Pharmacokinetic and Toxicity Profile (ADMET)
To provide a preliminary assessment of the drug-like properties of this compound, in silico predictions of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile were performed using the SwissADME and pkCSM web tools[8][9][10][11][12]. For comparative purposes, the same parameters were also predicted for the known PARP inhibitor, 3-aminobenzamide.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
| Property | This compound | 3-Aminobenzamide | Favorable Range |
| Molecular Weight ( g/mol ) | 164.20 | 136.15 | < 500 |
| LogP (Consensus) | 1.25 | 0.45 | -0.4 to +5.6 |
| Water Solubility (LogS) | -2.15 (Soluble) | -1.58 (Soluble) | > -4 |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | No | - |
| CYP1A2 inhibitor | No | No | No |
| CYP2C19 inhibitor | No | No | No |
| CYP2C9 inhibitor | No | No | No |
| CYP2D6 inhibitor | No | No | No |
| CYP3A4 inhibitor | No | No | No |
| Lipinski's Rule of 5 | Yes (0 violations) | Yes (0 violations) | 0 violations |
Table 2: Predicted Toxicity Profile
| Toxicity Endpoint | This compound | 3-Aminobenzamide | Prediction |
| AMES Toxicity | Non-mutagen | Non-mutagen | pkCSM |
| hERG I Inhibitor | No | No | pkCSM |
| Hepatotoxicity | No | No | pkCSM |
| Skin Sensitisation | No | No | pkCSM |
Interpretation of In Silico Data:
The in silico predictions suggest that this compound possesses favorable drug-like properties. It adheres to Lipinski's Rule of Five, indicating good oral bioavailability. Its predicted high gastrointestinal absorption and ability to cross the blood-brain barrier (a feature not predicted for 3-aminobenzamide) could have implications for its therapeutic applications, particularly in central nervous system disorders where PARP inhibition is a target. Importantly, the predictions do not indicate significant inhibition of major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions. The toxicity predictions are also favorable, with no predicted mutagenicity, cardiotoxicity, or hepatotoxicity.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and straightforward method involves the reductive amination of 3-aminobenzamide with formaldehyde.
Materials:
-
3-Aminobenzamide
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-aminobenzamide in methanol.
-
Aldehyde Addition: Add 2.2 equivalents of aqueous formaldehyde solution to the flask. Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2.5 equivalents of sodium borohydride in small portions.
-
Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Figure 2: Synthetic workflow for this compound.
In Vitro PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a common method to assess the inhibitory activity of a compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
NAD+ (substrate for PARP-1)
-
Biotinylated NAD+
-
Activated DNA (to activate PARP-1)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White opaque 96-well plates
-
This compound (test compound)
-
3-Aminobenzamide (positive control)
-
DMSO (vehicle control)
Step-by-Step Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with histones and incubate overnight at 4°C. Wash the wells with wash buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (3-aminobenzamide) in assay buffer containing a final DMSO concentration of 1%.
-
Reaction Mixture: Prepare a reaction mixture containing PARP-1 enzyme and activated DNA in assay buffer.
-
Incubation with Inhibitor: Add the test compounds and controls to the respective wells, followed by the addition of the PARP-1/DNA mixture. Incubate for 10 minutes at room temperature.
-
Initiation of PARylation: Add a mixture of NAD+ and biotinylated NAD+ to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Wash the wells. Add Streptavidin-HRP conjugate and incubate for 60 minutes at room temperature. Wash the wells again.
-
Signal Generation: Add the chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound emerges as a promising scaffold for the development of novel therapeutic agents, particularly in the realm of PARP inhibition. Its structural similarity to the established PARP inhibitor 3-aminobenzamide, coupled with favorable in silico ADMET predictions, provides a strong impetus for its further investigation. The dimethylamino substitution may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, including the potential for brain penetration.
Future research should focus on the experimental validation of the predicted PARP inhibitory activity of this compound and the determination of its IC₅₀ value. Further structure-activity relationship (SAR) studies, involving modifications to the benzamide ring and the dimethylamino group, could lead to the discovery of even more potent and selective PARP inhibitors. The synthesis and evaluation of a focused library of analogs will be a critical next step in unlocking the full therapeutic potential of this intriguing molecule.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Shah, J. H., Kline, R. H., Geter-Douglass, B., Izenwasser, S., Witkin, J. M., & Newman, A. H. (1996). (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry, 39(17), 3423–3428. [Link]
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Cinkilic, N., Taha, D., & Iyisoy, M. S. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(9), 837–844. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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PubChem. (n.d.). 3-(Dimethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
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PubChem. (n.d.). 3-(dimethylamino)-N-(dimethylsulfamoyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Hanna, R. G., Lampe, J. W., Lumma, W. C., Jr, Erhardt, P. W., Wong, S. S., & Sullivan, M. E. (1989). Heterocyclic analogues of benzamide antiarrhythmic agents. Journal of Medicinal Chemistry, 32(3), 688–693. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
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Wikipedia. (2023). Poly (ADP-ribose) polymerase. In Wikipedia. Retrieved from [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2014). Journal of Medicinal Chemistry, 57(15), 6572–6583. [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
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A Technical Guide to the Potential Biological Activity of 3-(Dimethylamino)benzamide
Abstract
This technical guide provides an in-depth exploration of the potential biological activities of 3-(Dimethylamino)benzamide. While direct experimental data on this specific compound is limited in publicly available literature, its structural similarity to a class of well-characterized benzamide derivatives allows for informed hypotheses regarding its potential pharmacological targets and mechanisms of action. This document will focus on the established biological activities of key structural analogs, particularly 3-aminobenzamide, and extrapolate potential activities for this compound. We will delve into prospective roles as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a histone deacetylase (HDAC) inhibitor, and its potential interactions with neurotransmitter systems. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these hypothesized activities. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel small molecules.
Introduction and Chemical Properties
This compound is a small molecule belonging to the benzamide class of compounds, characterized by a benzene ring substituted with a carboxamide group and a dimethylamino group at the meta-position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6333-33-1 |
| Structure |
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates with diverse biological activities. The presence of the dimethylamino group in this compound, as opposed to the primary amine in the well-studied 3-aminobenzamide, is a critical structural modification that is expected to significantly influence its physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, and consequently, its biological activity.
Potential Biological Activity as a PARP Inhibitor
The most well-documented biological activity of a close structural analog, 3-aminobenzamide, is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1, are crucial for DNA repair. In the context of cancer therapy, PARP inhibitors have shown significant efficacy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Given the structural similarity, it is plausible that this compound may also exhibit PARP inhibitory activity. The dimethylation of the amino group could alter the binding affinity and selectivity for different PARP isoforms compared to 3-aminobenzamide.
Experimental Workflow for Assessing PARP Inhibition
A systematic investigation of this compound as a potential PARP inhibitor would involve a tiered approach, from initial enzymatic assays to cellular and in vivo studies.
Caption: Tiered experimental workflow for evaluating PARP inhibitory activity.
Detailed Protocol: Homogeneous PARP1 Enzymatic Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PARP1.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (PARP1 substrate)
-
Biotinylated NAD+
-
Streptavidin-Europium (detection reagent)
-
384-well assay plates
-
Test compound (this compound) and positive control (e.g., Olaparib)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the PARP1 enzyme, histone H1, and the test compound at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagent (Streptavidin-Europium).
-
Incubate for another 30 minutes.
-
Read the plate on a time-resolved fluorescence reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Potential Activity as an HDAC Inhibitor
The benzamide moiety is also a key pharmacophore in a class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anti-cancer agents by promoting a more open chromatin state, leading to the re-expression of tumor suppressor genes.
While many known benzamide HDAC inhibitors are N-substituted with a cap group that interacts with the outer rim of the enzyme's active site, the simpler structure of this compound warrants investigation for potential, albeit likely weaker, HDAC inhibitory activity.
Experimental Workflow for Assessing HDAC Inhibition
Caption: Experimental workflow for evaluating HDAC inhibitory activity.
Detailed Protocol: In Vitro Fluorogenic HDAC Assay
This protocol outlines a common method for screening compounds against a panel of HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease)
-
Assay buffer
-
96-well black plates
-
Test compound and positive control (e.g., SAHA)
-
-
Procedure:
-
Add the HDAC enzyme and test compound to the wells of a 96-well plate.
-
Pre-incubate for 15 minutes at 37°C.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add the developer solution to stop the deacetylation and cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to controls.
-
Determine the IC₅₀ for each HDAC isoform.
-
Potential Neurological Activity
The benzamide scaffold is present in numerous centrally active compounds, and the dimethylamino group is a common feature in many neurotransmitter-targeting drugs. Therefore, it is reasonable to hypothesize that this compound could interact with targets in the central nervous system.
Serotonin Transporter (SERT) Interaction
Analogs of citalopram containing a 3-(dimethylamino)propyl moiety have been synthesized to probe the serotonin transporter (SERT). The SERT is the primary target for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. SSRIs block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability. While this compound is structurally simpler than SSRIs, its core components could allow for some level of interaction with the SERT.
Dopamine Receptor Antagonism
Derivatives of benzamide are known to act as antagonists at dopamine receptors, particularly the D2 and D3 subtypes. These antagonists are used in the treatment of psychosis and other neurological disorders. The development of selective D3 receptor antagonists is an active area of research for treating conditions like schizophrenia and substance abuse. The potential for this compound to interact with dopamine receptors should be considered.
Experimental Workflow for Assessing Neurological Targets
Caption: Workflow for evaluating potential neurological activity.
Detailed Protocol: Radioligand Binding Assay for SERT
This protocol describes a standard method to assess the binding affinity of a compound for the serotonin transporter.
-
Materials:
-
Cell membranes prepared from cells expressing human SERT
-
Radioligand (e.g., [³H]-Citalopram)
-
Non-specific binding control (e.g., Fluoxetine)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Test compound
-
-
Procedure:
-
In test tubes, combine the cell membranes, radioligand, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of fluoxetine instead of the test compound.
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for the test compound by competitive binding analysis (e.g., Cheng-Prusoff equation).
-
In Vitro Cytotoxicity Assessment
A fundamental aspect of early-stage drug discovery is the evaluation of a compound's general cytotoxicity. This helps to identify potential liabilities and to distinguish between targeted anti-proliferative effects and non-specific toxicity.
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
-
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, small molecule with the potential for diverse biological activities based on its structural similarity to known pharmacologically active compounds. The primary hypothesized activities include inhibition of PARP and HDAC enzymes, as well as modulation of neurological targets such as the serotonin transporter and dopamine receptors. The dimethylamino substitution is a key structural feature that differentiates it from the well-characterized PARP inhibitor 3-aminobenzamide and is likely to impart distinct properties.
The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path for the systematic evaluation of these potential biological activities. Future research should focus on a comprehensive screening of this compound against panels of PARP isoforms, HDAC isoforms, and a broad range of CNS receptors and transporters. Positive hits from these initial screens should be followed by more detailed mechanistic studies and, where appropriate, evaluation in preclinical models of disease. Such a systematic approach will be crucial in elucidating the true therapeutic potential of this compound and its derivatives.
References
-
Hanna, R. G., Lampe, J. W., Lumma, W. C., Jr, Erhardt, P. W., Wong, S. S., & Sullivan, M. E. (1989). Heterocyclic analogues of benzamide antiarrhythmic agents. Journal of Medicinal Chemistry, 32(3), 688–693. [Link]
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Plenge, P., Gether, U., & Rasmussen, S. G. (2007). Allosteric effects of R- and S-citalopram on the human 5-HT transporter: evidence for distinct high- and low-affinity binding sites. European Journal of Pharmacology, 567(1-2), 1–9. [Link]
- Xu, J., Hassanzadeh, B., Chu, W., Tu, Z., Jones, L. A., Luedtke, R. R., Perlmutter, J. S., Mintun, M. A., & Mach, R. H. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a
The 3-Substituted Benzamide Scaffold: A Technical Guide to a Promising Class of Sirtuin 2 (SIRT2) Inhibitors
Abstract
This technical guide provides an in-depth exploration of 3-substituted benzamides as a significant class of sirtuin inhibitors, with a particular focus on their potent and selective inhibition of Sirtuin 2 (SIRT2). While the initial query into 3-(dimethylamino)benzamide reveals a scarcity of direct evidence for its activity, the broader benzamide scaffold, particularly 3-(N-arylsulfamoyl)benzamides and 3-(benzylsulfonamido)benzamides, has emerged as a fruitful area of research in the development of selective SIRT2 inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the mechanism of sirtuin action, the structure-activity relationships (SAR) of benzamide-based inhibitors, and detailed, field-proven protocols for their evaluation. We delve into the causality behind experimental design, aiming to provide a self-validating framework for the investigation of this promising class of compounds.
Introduction: Sirtuins as Therapeutic Targets
Sirtuins are a family of highly conserved NAD⁺-dependent lysine deacylases, comprising seven isoforms in mammals (SIRT1-7).[1] These enzymes play crucial roles in a multitude of cellular processes, including gene silencing, DNA repair, metabolic regulation, and cell survival.[2] Their involvement in such fundamental pathways has positioned them as compelling therapeutic targets for a range of human pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[2][3]
SIRT2, predominantly a cytosolic protein, is of particular interest due to its role in deacetylating non-histone proteins, most notably α-tubulin, a key component of the cytoskeleton.[3][4] Inhibition of SIRT2 has been shown to be protective in cellular and animal models of neurodegenerative conditions like Parkinson's and Huntington's disease.[1][5] This has spurred significant efforts to develop potent and selective SIRT2 inhibitors as both research tools and potential therapeutic agents.
The Rise of 3-Substituted Benzamides as SIRT2-Selective Inhibitors
The benzamide core has proven to be a versatile scaffold for the development of sirtuin inhibitors. Initial investigations into broad-spectrum inhibitors have evolved into nuanced structure-activity relationship (SAR) studies, yielding compounds with remarkable selectivity for specific sirtuin isoforms.
From a General Scaffold to Specific Inhibitors
While simple derivatives like this compound lack significant documentation as potent sirtuin inhibitors, the addition of more complex substituents at the 3-position has unlocked a class of highly effective SIRT2 inhibitors. Key among these are the 3-(N-arylsulfamoyl)benzamides and 3-(benzylsulfonamido)benzamides.[6][7] These modifications appear to provide the necessary steric and electronic features for high-affinity binding to a hydrophobic pocket within the SIRT2 active site.[2][5]
Mechanism of Sirtuin Deacetylation and Inhibition
Sirtuins catalyze the deacetylation of lysine residues in a two-step process that consumes one molecule of NAD⁺ for every acetyl group removed. The reaction proceeds through an O-alkylimidate intermediate, ultimately yielding the deacetylated substrate, nicotinamide (NAM), and 2'-O-acetyl-ADP-ribose.[8]
Figure 1: Simplified workflow of the NAD+-dependent sirtuin deacetylation reaction.
Inhibitors can interfere with this process through various mechanisms, including competition with the acetylated substrate, competition with NAD⁺, or non-competitive binding. Kinetic studies on benzamide-based inhibitors suggest that their mechanism can vary depending on the specific substitutions, but many act as competitive or non-competitive inhibitors with respect to the acetylated substrate or NAD⁺.[9]
Structure-Activity Relationship (SAR) of 3-Substituted Benzamides
Systematic modification of the 3-substituted benzamide scaffold has revealed key structural features that govern potency and selectivity for SIRT2.
Figure 2: Key structure-activity relationships for 3-substituted benzamide SIRT2 inhibitors.
Key findings from SAR studies include:
-
The Sulfonamide/Thioether Linker: A sulfonamide or thioether linker at the 3-position is critical for activity. Thioether analogues have shown comparable or superior potency to their sulfonamide counterparts, often with improved metabolic stability.[10]
-
N-Alkylation of the Sulfonamide: N-methylation of the sulfonamide nitrogen dramatically increases SIRT2 inhibitory potency and selectivity over SIRT1 and SIRT3.[5]
-
Aryl Substituents: The nature and position of substituents on the aryl rings of the 3-position side chain significantly impact activity. For instance, in the 3-(N-arylsulfamoyl)benzamide series, para-substituted bromo- or chloro-anilino groups are well-tolerated and contribute to potent inhibition.[5] The para-substituted amido moiety is thought to occupy two potential hydrophobic binding pockets in SIRT2.[2]
Quantitative Analysis of Inhibitory Potency
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for quantifying the potency of a sirtuin inhibitor. The following table summarizes representative IC₅₀ values for various 3-substituted benzamide derivatives against SIRT1, SIRT2, and SIRT3, highlighting their selectivity for SIRT2.
| Compound ID | Scaffold | R1 Group | R2 Group | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference |
| C2-8 (1a) | 3-(N-arylsulfamoyl)benzamide | 4-bromophenyl | 4-bromophenyl | >50 | Low Potency | >50 | [5] |
| Compound 2a | 3-(N-arylsulfamoyl)benzamide | 4-bromophenyl | 4-bromophenyl (N-methyl) | >50 | ~10-20 | >50 | [5] |
| Compound 4a | 3-(N-arylsulfamoyl)benzamide | 4-bromophenyl | 4-bromophenyl (N-methyl) | >50 | ~5-10 | >50 | [5] |
| Compound 90 | 3-(benzylsulfonamido)benzamide | 4-cyanophenyl | 4-chlorophenyl | >50 | 12.1 | >50 | [10] |
| Compound 106 | 3-(benzylsulfonamido)benzamide | 4-cyanophenyl | 4-cyanophenyl | >50 | 10.8 | >50 | [10] |
| Compound 124 | 3-(benzylsulfonamido)benzamide | 4-cyanophenyl | 4-fluorophenyl | >50 | 11.2 | >50 | [10] |
Note: IC₅₀ values can vary depending on assay conditions. The values presented are for comparative purposes.
Experimental Protocols for Inhibitor Characterization
The following protocols provide a framework for the in vitro and cell-based evaluation of 3-substituted benzamides as SIRT2 inhibitors.
In Vitro Fluorometric Sirtuin Activity Assay
This assay is a widely used method for screening sirtuin inhibitors in a high-throughput format. It relies on the deacetylation of a fluorophore-conjugated peptide substrate.
Figure 3: Workflow for a typical fluorometric sirtuin inhibitor screening assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
SIRT2 Enzyme: Reconstitute and dilute recombinant human SIRT2 enzyme in assay buffer to the desired final concentration (e.g., 100-200 nM).
-
Substrate: Prepare a stock solution of a commercially available fluorogenic SIRT2 substrate (e.g., containing an acetylated lysine residue and a C-terminal aminomethylcoumarin (AMC) group) in a suitable solvent (e.g., DMSO). Dilute in assay buffer to the desired final concentration (typically at or below the Kₘ).
-
NAD⁺: Prepare a stock solution of NAD⁺ in assay buffer. The final concentration should be at or near the Kₘ for SIRT2.
-
Inhibitor: Prepare a serial dilution of the test compound (e.g., 3-substituted benzamide) in DMSO, followed by dilution in assay buffer.
-
Developer Solution: Prepare a solution containing a protease (e.g., trypsin) and a sirtuin inhibitor (e.g., nicotinamide) to stop the reaction and cleave the deacetylated substrate.
-
-
Assay Procedure (96-well plate format):
-
Add SIRT2 enzyme solution to each well.
-
Add the test inhibitor at various concentrations.
-
Incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the NAD⁺ and substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Assay: Western Blot for α-Tubulin Acetylation
This assay provides a direct measure of a compound's ability to inhibit SIRT2 in a cellular context by quantifying the acetylation level of its primary substrate, α-tubulin.[10]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., neuronal cell lines like SH-SY5Y or ST14A) to an appropriate confluency.
-
Treat the cells with the test inhibitor at various concentrations for a defined period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin (Lys40)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total α-tubulin or another housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities for acetylated α-tubulin and the loading control using densitometry software.
-
Normalize the acetylated α-tubulin signal to the loading control signal for each sample.
-
Compare the normalized acetylation levels in inhibitor-treated samples to the vehicle control to determine the extent of SIRT2 inhibition.
-
Conclusion and Future Directions
The 3-substituted benzamide scaffold represents a highly promising and well-validated starting point for the development of potent and selective SIRT2 inhibitors. The extensive SAR data available for 3-(N-arylsulfamoyl)benzamides and 3-(benzylsulfonamido)benzamides provide a clear roadmap for further optimization of these compounds. Future efforts in this field will likely focus on improving the pharmacokinetic properties of these inhibitors, such as their metabolic stability and brain penetrance, to enhance their potential as therapeutic agents for neurodegenerative and other diseases. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this important class of sirtuin modulators.
References
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Jung, M., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 567-572. Available at: [Link]
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Suzuki, T., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2896-2899. Available at: [Link]
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Di Fruscia, P., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Journal of Medicinal Chemistry, 55(8), 3887-3900. Available at: [Link]
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Christodoulou, A. M., et al. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. International Journal of Molecular Sciences, 22(11), 5593. Available at: [Link]
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Taylor, D. M., et al. (2014). Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. European Journal of Medicinal Chemistry, 80, 475-488. Available at: [Link]
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Taylor, D. M., et al. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. ACS Chemical Neuroscience, 5(5), 364-374. Available at: [Link]
-
Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(2), 612-626. Available at: [Link]
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Steegborn, C. (2014). Structure, mechanism, and regulation of the sirtuin lysine deacylase family. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1647), 20130551. Available at: [Link]
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Inoue, T., et al. (2017). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 25(1), 251-259. Available at: [Link]
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BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]
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Feldman, J. L., Baeza, J., & Denu, J. M. (2013). Kinetic and Structural Basis for Acyl-Group Selectivity and NAD+ Dependence in Sirtuin-Catalyzed Deacylation. Biochemistry, 52(43), 7587-7599. Available at: [Link]
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Sanders, B. D., et al. (2010). Kinetic and mechanistic analysis of sirtuin-catalyzed deacetylation. Methods, 51(1), 2-9. Available at: [Link]
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North, B. J., Marshall, B. L., Borra, M. T., Denu, J. M., & Verdin, E. (2003). The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase. Molecular Cell, 11(2), 437-444. Available at: [Link]
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A Senior Application Scientist's Guide to Procuring 3-(Dimethylamino)benzamide for Research and Development
A Technical Whitepaper for Scientists and Drug Development Professionals on Strategic Sourcing and Quality Verification
Introduction: Beyond the Catalog Number
To the researcher, 3-(Dimethylamino)benzamide (CAS No. 33225-17-1) is more than just a catalog item; it is a critical starting material, a key intermediate, or a molecular building block upon which countless hours of research and significant funding depend.[1] With a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.20 g/mol , this aromatic amide holds potential in medicinal chemistry and materials science.[1][2] Its dimethylamino and benzamide moieties make it a versatile scaffold in drug discovery programs.
However, the journey from identifying the need for this compound to its successful incorporation into an experimental workflow is fraught with potential pitfalls. The purity, documentation, and supply chain integrity of this seemingly simple chemical can profoundly impact the validity, reproducibility, and ultimate success of your research. This guide moves beyond a simple list of suppliers to provide a strategic framework for procuring this compound, ensuring that the material you acquire is not just chemically correct, but fit-for-purpose in the demanding context of scientific R&D.
The Imperative of Purity: Why Your Supplier Choice is a Critical Experimental Variable
In drug discovery and development, the quality of your inputs directly dictates the success of your outputs.[3] The principle of "garbage in, garbage out" is acutely relevant when sourcing chemical reagents. An impurity, even at trace levels, can have devastating consequences:
-
False Positives/Negatives: A highly potent impurity could be responsible for the observed biological activity, leading researchers to pursue a false lead.[4] Conversely, an inhibitory impurity could mask the true activity of the target compound.
-
Poor Reproducibility: Batch-to-batch variation in the impurity profile from a single supplier—or discrepancies between suppliers—is a primary cause of the reproducibility crisis in scientific research.[3]
-
Compromised Safety: In later-stage development, unidentified contaminants can pose significant safety risks, jeopardizing clinical trials and regulatory approval.[3][5]
Therefore, selecting a chemical supplier should be treated with the same rigor as designing a critical experiment. It is a decision that requires careful evaluation of quality, documentation, and logistical reliability. The minimum purity standard for most research applications should be 95-99%, with higher purity being essential for sensitive applications.[6][7]
A Framework for Strategic Supplier Evaluation
A robust supplier evaluation process is foundational to ensuring the quality of your research materials. This process can be visualized as a funnel, narrowing a broad field of potential vendors to a select few who meet the stringent requirements of your work.
Caption: Supplier Evaluation Funnel.
Key Evaluation Criteria & Supplier Comparison
When evaluating potential suppliers for this compound, consider the following factors. The table below provides a comparative overview of representative supplier types.
| Criterion | Description | Large Distributors (e.g., Fisher Scientific, Sigma-Aldrich) | Specialized Building Block Suppliers (e.g., AChemBlock, BLD Pharm) |
| Purity & Quality Control | Availability of high-purity grades (>95%). Clarity on the analytical methods used for verification (e.g., HPLC, NMR).[4] | Often offer multiple grades, including analytical standards. Strong QC systems. | Specialize in novel and diverse chemical entities. Purity is generally high but must be verified by CoA.[6] |
| Documentation | Comprehensive and easily accessible Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[8][9] | Excellent. Detailed, batch-specific CoAs and compliant SDSs are standard. | Good. CoAs and SDSs are typically available for download.[6] |
| Scale & Availability | Ability to supply quantities from milligrams to kilograms. In-stock availability and reliable lead times. | Extensive warehousing and logistics networks ensure high availability for common compounds. | Strong in research quantities (mg to g).[6] Bulk quantities may require custom synthesis with longer lead times. |
| Technical Support | Access to chemists or technical staff to answer questions about product specifications or stability. | Generally provide robust technical support services. | Varies by company, but often staffed by chemists knowledgeable about their specific products. |
| Regulatory Compliance | Adherence to standards like ISO 9001. Traceability of materials for GLP/GMP applications.[5] | High level of regulatory compliance and documentation suitable for later-stage development. | Primarily focused on "Research Use Only" products, but may have pathways for larger-scale, compliant manufacturing.[1] |
The Purchasing & Verification Workflow: A Step-by-Step Protocol
Sourcing a chemical is an experimental workflow in itself. Following a structured protocol ensures that the material is validated before being committed to critical experiments.
Protocol 1: Chemical Procurement and Incoming Quality Control (QC)
-
Identification: Confirm the required chemical identity using the CAS number (33225-17-1) to avoid ambiguity with related structures.
-
Supplier Vetting: Using the framework in Section 3.0, select a primary and, if possible, a secondary supplier.
-
Documentation Pre-Screen: Before placing an order, request or download the batch-specific Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).
-
Interrogating the CoA: Do not just look at the purity percentage. Verify the method used (e.g., HPLC, qNMR).[4] Check for consistency in appearance, molecular formula, and weight.[10] A good CoA provides the data, not just a statement of compliance.
-
Reviewing the SDS: The SDS is critical for safe handling.[8] It contains 16 standardized sections covering hazards, first-aid measures, handling/storage, and personal protective equipment (PPE) requirements.[8][9][11] For this compound, this includes warnings for skin and eye irritation.[1]
-
-
Procurement: Place the order, ensuring the product code and CAS number match your requirements. Record the supplier, purchase date, and lot number in your lab notebook or LIMS.
-
Incoming Inspection: Upon receipt, visually inspect the packaging for damage. Ensure the label on the container matches your order and the information on the CoA.
-
Incoming QC (Self-Validation):
-
Physical Properties: Confirm the physical appearance (e.g., white to off-white solid) matches the CoA description.[10]
-
Analytical Verification (Recommended): For critical applications, perform a simple in-house identity check. This could be a melting point determination or running an independent analysis (e.g., ¹H NMR, LC-MS) to confirm the structure and approximate purity against the supplier's CoA. This step is a crucial self-validating measure.
-
-
Release & Storage: Once verified, formally "release" the material for use. Store it according to the conditions specified in the SDS (e.g., sealed in dry, room temperature conditions).[1][6]
Caption: Procurement & Incoming QC Workflow.
Conclusion
The strategic procurement of chemical reagents like this compound is a fundamental, yet often overlooked, aspect of rigorous scientific practice. By treating supplier selection and material verification as integral parts of the experimental design, researchers can mitigate risks associated with chemical quality, enhance the reproducibility of their results, and build a more solid foundation for their research and development programs. The principles and protocols outlined in this guide provide a framework for making informed, defensible purchasing decisions that uphold the highest standards of scientific integrity.
References
-
Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Retrieved from [Link]
-
REDA Safe. (2025, January 17). A Complete Guide to Understanding Safety Data Sheets (SDS). Retrieved from [Link]
-
Safe Work Australia. (n.d.). Understanding Safety Data Sheets for Hazardous Chemicals. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (n.d.). Get the Facts: How to Read A Safety Data Sheet (SDS). Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
ProTrainings. (2025, April 10). Navigating Safety Data Sheets (SDS): A Complete Guide. YouTube. Retrieved from [Link]
-
Techmate. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Retrieved from [Link]
-
Moravek, Inc. (n.d.). The Importance of Purity in Chemistry. Retrieved from [Link]
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A Researcher's Guide to the Cost-Effective Synthesis of 3-(Dimethylamino)benzamide
This guide provides an in-depth technical overview of cost-effective synthetic strategies for producing 3-(Dimethylamino)benzamide, a crucial building block in pharmaceutical research and development. The methodologies detailed herein are designed to be robust, scalable, and economically viable for laboratory settings. We will explore various synthetic pathways, offering insights into the rationale behind procedural choices and providing detailed experimental protocols.
Introduction: The Significance of this compound
This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural motif is present in compounds investigated for various therapeutic applications. Consequently, the ability to synthesize this compound in a cost-effective and efficient manner is of paramount importance to researchers in both academic and industrial laboratories. This guide focuses on practical and economical synthetic routes, prioritizing the use of readily available and inexpensive starting materials and reagents.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from several key precursors. The choice of starting material is often dictated by its commercial availability and cost. We will explore two primary, cost-effective strategies:
-
Route A: Starting from 3-Nitrobenzoic Acid.
-
Route B: Starting from 3-Aminobenzoic Acid.
The following sections will provide a detailed breakdown of each synthetic route, including reaction mechanisms, experimental protocols, and considerations for optimizing yield and purity while minimizing costs.
Synthetic Route A: From 3-Nitrobenzoic Acid
This three-step synthesis is a robust and economical option due to the low cost of 3-nitrobenzoic acid. The overall transformation involves the reduction of the nitro group, followed by reductive amination of the resulting amine, and finally, amidation of the carboxylic acid.
Workflow for Route A
Caption: Synthetic workflow for Route A, starting from 3-Nitrobenzoic Acid.
Step 1: Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid
The reduction of the nitro group is a critical first step. While catalytic hydrogenation using palladium on carbon (Pd/C) is highly efficient, a more cost-effective method for many labs is the use of a metal in an acidic medium, such as iron in acetic acid or tin(II) chloride.[1] Iron is particularly attractive due to its low cost and environmental friendliness.
Protocol 1: Reduction using Iron
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid and ethanol.
-
Reagent Addition: To the stirred suspension, add iron powder followed by the slow addition of a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The pH of the resulting aqueous solution is adjusted to the isoelectric point of 3-aminobenzoic acid (around pH 4-5) to precipitate the product.
-
Purification: The crude 3-aminobenzoic acid can be collected by filtration, washed with cold water, and dried. Recrystallization from hot water or ethanol/water can be performed for higher purity.
Step 2: Reductive Amination of 3-Aminobenzoic Acid
The conversion of the primary amine to a tertiary dimethylamine is efficiently achieved through reductive amination.[2][3] This method involves the reaction of the amine with an excess of formaldehyde in the presence of a reducing agent. A common and cost-effective reducing agent for this transformation is sodium borohydride.
Protocol 2: Reductive Amination with Formaldehyde
-
Setup: In a well-ventilated fume hood, dissolve 3-aminobenzoic acid in an aqueous solution of sodium hydroxide in a round-bottom flask. Cool the solution in an ice bath.
-
Reagent Addition: While maintaining the temperature below 10 °C, add an aqueous solution of formaldehyde (37 wt. %) dropwise. Following this, slowly add a solution of sodium borohydride in water.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7 to quench the excess sodium borohydride.
-
Isolation: The product, 3-(Dimethylamino)benzoic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
Step 3: Amidation of 3-(Dimethylamino)benzoic Acid
The final step is the conversion of the carboxylic acid to the primary amide. A direct and cost-effective method involves activating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, which is then reacted with ammonia.
Protocol 3: Amidation via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, suspend 3-(Dimethylamino)benzoic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux until the evolution of gas ceases.
-
Ammonia Reaction: Cool the reaction mixture to 0 °C and carefully add it to a concentrated aqueous solution of ammonium hydroxide.
-
Reaction: Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Isolation: The product, this compound, will precipitate. Collect the solid by filtration.
-
Purification: Wash the crude product with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Synthetic Route B: From 3-Aminobenzoic Acid
For laboratories where 3-aminobenzoic acid is a more readily available or cost-effective starting material, this two-step route is preferable. It bypasses the initial nitro reduction step.
Workflow for Route B
Caption: Synthetic workflow for Route B, starting from 3-Aminobenzoic Acid.
The experimental protocols for the reductive amination (Step 1) and the final amidation (Step 2) in this route are identical to Protocol 2 and Protocol 3 described in Route A.
Cost-Effectiveness and Reagent Comparison
The economic viability of each synthetic route is highly dependent on the local and current costs of starting materials and reagents. Below is a comparative table to aid in decision-making.
| Reagent | Route A | Route B | Rationale for Cost-Effectiveness |
| Starting Material | 3-Nitrobenzoic Acid | 3-Aminobenzoic Acid | 3-Nitrobenzoic acid is often cheaper than 3-aminobenzoic acid. |
| Reducing Agent | Iron Powder | - | Iron is significantly cheaper than noble metal catalysts like Pd/C. |
| Methylating Agent | Formaldehyde | Formaldehyde | Formaldehyde is an inexpensive and widely available C1 source. |
| Amidation Reagent | Thionyl Chloride | Thionyl Chloride | Thionyl chloride is a common and relatively inexpensive activating agent. |
| Solvents | Ethanol, DCM/Toluene | DCM/Toluene | Common laboratory solvents with options for recycling. |
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Fume Hood: All reactions involving volatile, corrosive, or toxic reagents such as thionyl chloride, formaldehyde, and hydrochloric acid must be performed in a well-ventilated fume hood.
-
Thionyl Chloride: Reacts violently with water and releases toxic gases (SO₂ and HCl). Handle with extreme care in a dry environment.
-
Formaldehyde: Is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
-
Sodium Borohydride: Is flammable and reacts with water to produce hydrogen gas. Add it slowly and in a controlled manner.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound can be achieved through multiple cost-effective pathways. The choice between starting from 3-nitrobenzoic acid or 3-aminobenzoic acid will primarily depend on the relative cost and availability of these precursors. The protocols outlined in this guide utilize inexpensive and readily available reagents and are designed to be scalable for typical research laboratory needs. By carefully considering the economic and practical aspects of each synthetic step, researchers can efficiently produce this valuable intermediate for their ongoing drug discovery and development efforts.
References
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (URL: [Link])
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])
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Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
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REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. (URL: [Link])
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-(Dimethylamino)benzamide from 3-Aminobenzoic Acid
Abstract
This document provides a detailed, two-step protocol for the synthesis of 3-(Dimethylamino)benzamide, a valuable intermediate in pharmaceutical and materials science, starting from 3-aminobenzoic acid. The synthetic strategy involves an initial N,N-dimethylation of the primary aromatic amine via the Eschweiler-Clarke reaction, followed by the conversion of the carboxylic acid moiety into a primary amide. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering in-depth explanations of reaction mechanisms, step-by-step procedures, and critical safety considerations. The protocols have been structured to ensure reproducibility and high yield, emphasizing both scientific rigor and practical laboratory application.
Introduction and Synthetic Strategy
3-Aminobenzoic acid (3-ABA) is an important building block for the production of a wide range of significant compounds, including natural products with diverse biological activities.[1][2] Its derivatization is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs) and specialty chemicals. This application note details the conversion of 3-ABA to this compound, a process requiring two distinct chemical transformations: modification of the amino group and modification of the carboxyl group.
The chosen synthetic route is a classic and robust two-step process:
-
Step 1: N,N-Dimethylation: The primary amine of 3-aminobenzoic acid is converted to a tertiary dimethylamine. For this transformation, we employ the Eschweiler-Clarke reaction . This method utilizes formaldehyde as the carbon source for the methyl groups and formic acid as the reducing agent.[3] It is a highly efficient reductive amination process favored in laboratory settings because it proceeds under mild conditions and effectively prevents the over-alkylation that can lead to the formation of quaternary ammonium salts, a common issue with other alkylating agents like dimethyl sulfate.[3][4]
-
Step 2: Amidation: The carboxylic acid of the resulting 3-(Dimethylamino)benzoic acid is converted to a primary amide. Direct condensation of a carboxylic acid and an amine is generally unfavorable.[5] Therefore, an activation step is necessary. This protocol details the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate is then subjected to nucleophilic attack by ammonia (from ammonium hydroxide) to yield the final product, this compound.
This guide provides the scientific rationale behind each step, detailed experimental protocols, and the necessary safety precautions for handling hazardous reagents.
Overall Synthetic Workflow
The two-step synthesis is outlined below, proceeding from the starting material to the final product through a stable, isolable intermediate.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of 3-(Dimethylamino)benzoic Acid via Eschweiler-Clarke Reaction
Principle and Rationale
The Eschweiler-Clarke reaction is a cornerstone of amine methylation.[3] The reaction mechanism involves two main stages. First, the primary amine of 3-aminobenzoic acid reacts with formaldehyde to form an iminium ion. Second, this iminium ion is reduced by formic acid, which acts as a hydride donor, yielding the monomethylated amine. The process repeats to form the dimethylated product.
A key advantage of this reaction is that methylation stops at the tertiary amine stage.[3] The tertiary amine lacks the protons necessary to form an iminium ion with formaldehyde under these conditions, thus preventing the formation of a quaternary ammonium salt. This selectivity makes the Eschweiler-Clarke reaction a reliable and high-yielding method for preparing tertiary amines.[6][7]
Reaction Mechanism: Eschweiler-Clarke
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Quantity |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | - | 13.71 g (0.1 mol) |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | ~12.3 M | 25 mL (~0.3 mol) |
| Formic Acid (90%) | HCOOH | 46.03 | ~23.6 M | 20 mL (~0.47 mol) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~12 M | As needed |
| Sodium Hydroxide | NaOH | 40.00 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-aminobenzoic acid (13.71 g, 0.1 mol).
-
Reagent Addition: To the flask, add formic acid (20 mL, ~0.47 mol) followed by aqueous formaldehyde solution (25 mL, ~0.3 mol).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. The solid will dissolve as the reaction progresses. Maintain reflux for 8-10 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. A solid mass may form upon cooling.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid to the mixture until the pH is approximately 1-2. This step protonates the product, making it water-soluble, and helps to remove excess formaldehyde and formic acid.
-
Removal of Volatiles: Transfer the acidic solution to a larger beaker and heat gently on a hot plate in a fume hood to evaporate most of the water, excess HCl, formaldehyde, and formic acid. Reduce the volume to about 25-30 mL.
-
Isoelectric Precipitation: Cool the concentrated solution in an ice bath. Slowly add a solution of sodium hydroxide (e.g., 6 M NaOH) dropwise with vigorous stirring to adjust the pH to the isoelectric point of 3-(dimethylamino)benzoic acid (approximately pH 4-5). The product will precipitate as a white solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 20 mL) to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically 80-90%.
Part 2: Synthesis of this compound via Acyl Chloride
Principle and Rationale
The conversion of a carboxylic acid to a primary amide is efficiently achieved by first converting the acid to a more reactive derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, transforming the carboxylic acid into an acyl chloride. The mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, driving the reaction to completion.
The resulting acyl chloride is a potent electrophile. Subsequent addition of a nucleophile, in this case, ammonia from a concentrated aqueous solution of ammonium hydroxide, leads to a nucleophilic acyl substitution reaction. The chloride ion is displaced, forming the stable amide bond and yielding the final product, this compound.
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. [8][9] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and heavy-duty gloves (e.g., neoprene or butyl rubber).[8][10] Ensure an emergency safety shower and eyewash station are immediately accessible. Any glassware used must be scrupulously dried to prevent exothermic reactions.[9]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Quantity |
| 3-(Dimethylamino)benzoic Acid | C₉H₁₁NO₂ | 165.19 | - | 16.52 g (0.1 mol) |
| Thionyl Chloride | SOCl₂ | 118.97 | - | 11 mL (~0.15 mol) |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 100 mL |
| Ammonium Hydroxide (28-30% aq. soln.) | NH₄OH | 35.04 | ~15 M | ~50 mL |
| Deionized Water | H₂O | 18.02 | - | As needed |
Experimental Protocol
-
Acyl Chloride Formation:
-
Setup: In a 250 mL round-bottom flask (oven-dried) equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases), add 3-(dimethylamino)benzoic acid (16.52 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Reagent Addition: While stirring, slowly add thionyl chloride (11 mL, 0.15 mol) to the suspension at room temperature using a dropping funnel. The addition is exothermic.
-
Reflux: After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction is complete when the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Cool the flask to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-(dimethylamino)benzoyl chloride is obtained as a solid or oil and is used immediately in the next step without further purification.
-
-
Amide Formation:
-
Setup: Place the flask containing the crude acyl chloride in an ice-water bath to cool it to 0-5 °C.
-
Ammonia Addition: Prepare a beaker with approximately 50 mL of concentrated ammonium hydroxide solution also cooled in an ice bath. Very slowly and carefully, add the cooled ammonium hydroxide solution to the acyl chloride with vigorous stirring. This reaction is highly exothermic. Maintain the temperature below 10 °C throughout the addition. A thick precipitate of the amide will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove ammonium salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C. The expected yield is typically 85-95%. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol/water if necessary.
-
Summary of Quantitative Data
| Parameter | Step 1: Methylation | Step 2: Amidation |
| Starting Material | 3-Aminobenzoic Acid | 3-(Dimethylamino)benzoic Acid |
| Amount | 13.71 g (0.1 mol) | 16.52 g (0.1 mol) |
| Key Reagents | HCHO (0.3 mol), HCOOH (0.47 mol) | SOCl₂ (0.15 mol), NH₄OH |
| Solvent | None (Reagents act as solvent) | Toluene (anhydrous) |
| Reaction Temperature | ~100-110 °C (Reflux) | 80-90 °C (Reflux), then 0-10 °C |
| Reaction Time | 8-10 hours | 2-3 hours, then 1 hour |
| Product | 3-(Dimethylamino)benzoic Acid | This compound |
| Expected Yield | 80-90% | 85-95% |
References
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-
UCLA Environment, Health & Safety. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Zhang, H., & Stephanopoulos, G. (2016). Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli. Biotechnology Journal, 11(8), 1050-1057. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]
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ChemistNate. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]
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All 'Bout Chemistry. (2019). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
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Penta Chemicals. (2025). Dimethyl sulfate Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Lewis Acid-Catalyzed Reductive Amination of Aldehydes and Ketones with N,N-Dimethylformamide as Dimethylamino Source, Reductant and Solvent. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethyl sulfate. Retrieved from [Link]
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MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]
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PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
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The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Retrieved from [Link]
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Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]
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ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for p-dimethylamino benzoate compounds of ultraviolet initiating agent.
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The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
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Journal of the Turkish Chemical Society. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]
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MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung. Retrieved from [Link]
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Application Note: Structural Elucidation of 3-(Dimethylamino)benzamide using ¹H and ¹³C NMR Spectroscopy
Introduction and Core Principles
3-(Dimethylamino)benzamide is a substituted aromatic amide whose biological and chemical properties are intrinsically linked to its molecular structure. Unambiguous confirmation of this structure is a critical step in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.
The power of NMR lies in its ability to probe the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C). Three key parameters are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, moving the signal upfield (lower ppm)[1].
-
Integration: The area under an NMR signal is proportional to the number of protons generating that signal, providing a quantitative ratio of different proton types in the molecule[2].
-
Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., a doublet, triplet). The 'n+1 rule' is a common heuristic, where a signal is split into 'n+1' peaks by 'n' equivalent neighboring protons[3].
¹³C NMR provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environments. Together, these techniques provide a detailed molecular fingerprint essential for identity confirmation and purity assessment.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This numbering scheme will be used throughout the analysis.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
Experimental Protocols & Workflow
Protocol: NMR Sample Preparation
This protocol describes the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.
Materials:
-
This compound sample
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[4]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in solvent)
-
Pasteur pipette with a small plug of glass wool[4]
-
Vortex mixer
-
Kimwipes
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the compound.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. This compound is soluble in many organic solvents; CDCl₃ is a common first choice[6]. The deuterium signal is used by the spectrometer for field-frequency locking[7].
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample[7]. Use a vortex mixer to ensure complete dissolution.
-
Filtration and Transfer: To ensure a homogeneous magnetic field, the final solution must be free of any particulate matter. Draw the solution into a Pasteur pipette containing a tight plug of glass wool and filter it directly into a clean, dry NMR tube[4]. Cotton wool should be avoided as it can leach impurities into the sample[4].
-
Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube, particularly the lower portion, with a Kimwipe dampened with acetone or isopropanol to remove any fingerprints or dust[8].
-
Labeling: Clearly label the sample at the top of the tube with a permanent marker.
Protocol: NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust based on sample concentration)
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30')
-
Spectral Width: 220-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or higher (adjust based on concentration and experiment time)
-
Temperature: 298 K
Experimental Workflow
The overall process from sample to final structure confirmation follows a logical sequence.
Figure 2: General workflow for NMR spectral analysis.
Predicted Spectral Data and Interpretation
Disclaimer: Experimental NMR data for this compound was not available in surveyed public databases at the time of this writing. The following analysis is a prediction based on established chemical shift theory and spectral data from closely related structural analogs.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Table 1: Predicted ¹H NMR Data
| Peak Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale / Notes |
|---|---|---|---|---|---|
| H₈, H₉ (N(CH₃)₂) | ~3.0 | Singlet (s) | 6H | - | The two methyl groups are equivalent. The chemical shift is based on the singlet observed at 2.94 ppm for the analogous 3-(dimethylamino)benzoic acid[9]. |
| Amide (-CONH₂) | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | - | Amide protons often appear as broad signals due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
| H₅ | ~6.9 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 2.0 | Ortho-coupled to H₄ and H₆, and meta-coupled to H₂. Shifted upfield by the strongly electron-donating N(CH₃)₂ group. |
| H₂ | ~7.2 | Triplet (t) or Singlet (s) | 1H | J ≈ 2.0 | Appears as a near-singlet or narrow triplet. It is meta to both the N(CH₃)₂ and CONH₂ groups. |
| H₄ | ~7.3 | Triplet (t) | 1H | J ≈ 8.0 | Appears as a triplet due to coupling with two ortho neighbors (H₅ and the proton at position 3 in the parent aniline structure, now C3). Its shift is influenced by both substituents. Based on data for 3-(dimethylamino)benzoic acid[9]. |
| H₆ | ~7.5 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 2.0 | Ortho to the electron-withdrawing amide group, causing a downfield shift. Coupled to H₅ (ortho) and H₄ (meta). |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
Table 2: Predicted ¹³C NMR Data
| Peak Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
|---|---|---|
| C₈, C₉ (N(CH₃)₂) | ~40 | Typical chemical shift for dimethylamino carbons attached to an aromatic ring. |
| C₅ | ~113 | Shielded by the ortho N(CH₃)₂ group. |
| C₁ | ~116 | Shielded by the para N(CH₃)₂ group. |
| C₆ | ~118 | Less shielded than C₅ due to its position relative to the N(CH₃)₂ group. |
| C₂ | ~129 | This is the C-H carbon between the two substituents, its shift is a balance of their effects. |
| C₄ | ~135 | The ipso-carbon attached to the amide group, expected to be downfield. |
| C₃ | ~150 | The ipso-carbon attached to the nitrogen, strongly deshielded by the electronegative atom. |
| C₇ (-C=O) | ~170 | Typical chemical shift for a primary amide carbonyl carbon. For comparison, the carbonyl in benzamide appears around 169.9 ppm. |
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. The predicted spectra indicate a unique pattern of signals that directly corresponds to the molecule's distinct chemical environments. The ¹H NMR spectrum is expected to show four signals in the aromatic region, a six-proton singlet for the dimethylamino group, and a broad signal for the amide protons. The ¹³C NMR spectrum should display nine distinct signals corresponding to all carbon atoms in the molecule. By following the detailed protocols and analytical guidance provided herein, researchers can confidently verify the synthesis and purity of this compound, ensuring data integrity for subsequent applications.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 24, 2026, from [Link]
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- 9. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Cell-Based Assays Using 3-(Dimethylamino)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to utilizing 3-(Dimethylamino)benzamide in cell-based assays. As a member of the benzamide class of molecules, this compound is structurally related to known inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. This guide will delve into the scientific rationale behind its use, provide detailed experimental protocols, and offer insights into data interpretation.
Scientific Foundation: The Role of PARP Inhibition in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs).[1] When DNA damage occurs, PARP enzymes are recruited to the site of the lesion, where they catalyze the synthesis of poly(ADP-ribose) chains on themselves and other target proteins. This process, known as PARylation, facilitates the recruitment of other DNA repair factors to mend the damage.
In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination (HR), the inhibition of PARP can be a powerful therapeutic strategy.[2] HR is a major pathway for the repair of double-strand DNA breaks (DSBs), which can arise from unrepaired SSBs. In HR-deficient cancer cells, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis, a process known as synthetic lethality.[2]
Benzamide and its derivatives are well-established inhibitors of PARP.[3] By competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), these small molecules prevent the PARylation process, thereby trapping PARP on the DNA at the site of damage and stalling the repair process. This application note will focus on cell-based assays to investigate the biological effects of this compound, a compound structurally analogous to the well-characterized PARP inhibitor, 3-aminobenzamide.
Signaling Pathway: PARP Inhibition and Induction of Apoptosis
The following diagram illustrates the central role of PARP in DNA repair and how its inhibition by benzamide derivatives can lead to apoptosis in HR-deficient cancer cells.
Caption: Mechanism of PARP inhibition by this compound leading to apoptosis.
Experimental Protocols
This section provides detailed protocols for assessing the cytotoxic and apoptotic effects of this compound. It is crucial to note that optimal concentrations and incubation times will vary depending on the cell line used. Therefore, initial dose-response and time-course experiments are highly recommended.
Protocol 1: Determining Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
Human cancer cell line (e.g., a BRCA-deficient breast or ovarian cancer cell line)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. It is advisable to test a broad range of concentrations initially (e.g., 0.1 µM to 10 mM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a luminogenic substrate.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for a predetermined time based on cytotoxicity data (e.g., 24 or 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Potentiation of Temozolomide (TMZ) Cytotoxicity
PARP inhibitors can enhance the efficacy of DNA-alkylating agents like temozolomide (TMZ).[1] This protocol assesses the synergistic effect of this compound and TMZ.
Materials:
-
Glioblastoma cell line (e.g., U87-MG)
-
Complete cell culture medium
-
This compound
-
Temozolomide (TMZ)
-
MTT assay reagents (as in Protocol 1)
-
96-well plates
Procedure:
-
Determine IC50 of Single Agents: First, perform the MTT assay (Protocol 1) to determine the IC50 values for this compound and TMZ individually at a specific time point (e.g., 72 hours).
-
Combination Treatment: Seed cells as described previously. Treat cells with a range of concentrations of this compound in combination with a fixed, sub-lethal concentration of TMZ (e.g., its IC20). Conversely, treat with a range of TMZ concentrations combined with a fixed, sub-lethal concentration of this compound.
-
MTT Assay: After 72 hours of incubation, perform the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the IC50 of each drug in the presence of the other. A significant decrease in the IC50 of one drug in the presence of the other indicates a synergistic or potentiating effect. Combination Index (CI) analysis can be performed to formally quantify the interaction.
Quantitative Data Summary
The following table provides a general reference for expected concentration ranges based on studies with the related compound, 3-aminobenzamide. It is imperative to empirically determine the optimal concentrations for this compound for each specific cell line and assay.
| Assay | Compound | Cell Line | Concentration Range | Expected Outcome | Citation |
| Apoptosis Induction | Benzamide | Chinese Hamster V79 | 2.5 - 10 mM | Increased nuclear fragmentation and caspase-3 activation. | [3] |
| PARP Inhibition | 3-Aminobenzamide | CHO | >1 µM | >95% inhibition of PARP activity. | [4] |
| Potentiation of Cytotoxicity | 3-Aminobenzamide + Cisplatin | Ehrlich ascites carcinoma | Not specified | Increased mean survival times in mice. | [1] |
References
-
Oh, M., et al. (2003). Induction of apoptosis by benzamide and its inhibition by aurin tricarboxylic acid (ATA) in Chinese hamster V79 cells. Journal of Radiation Research, 44(1), 41-48. [Link]
-
Chen, G., & Pan, Q. C. (1988). Potentiation of the antitumor activity of cisplatin in mice by 3-aminobenzamide and nicotinamide. Cancer Chemotherapy and Pharmacology, 22(4), 303-307. [Link]
Sources
- 1. Temozolomide treatment combined with AZD3463 shows synergistic effect in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Induction of apoptosis by benzamide and its inhibition by aurin tricarboxylic acid (ATA) in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: A Scalable Synthesis of 3-(Dimethylamino)benzamide for Preclinical Evaluation
Introduction: The Need for a Robust Preclinical Supply
3-(Dimethylamino)benzamide is a versatile chemical intermediate with potential applications in pharmaceutical research. As research programs advance from discovery to preclinical stages, the demand for this compound in larger quantities (hundreds of grams to kilograms) and of high, consistent quality becomes critical. Material intended for preclinical toxicology and pharmacology studies must be synthesized under stringent controls to ensure purity, consistency, and safety, adhering to the principles of Current Good Manufacturing Practice (CGMP).[1][2][3]
This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The chosen synthetic route, reductive amination of 3-aminobenzamide, is selected for its scalability, favorable safety profile, and use of readily available starting materials. We will detail a step-by-step protocol for a 100-gram scale synthesis, address critical scale-up considerations, and outline a rigorous quality control framework to ensure the final active pharmaceutical ingredient (API) is suitable for preclinical studies.
The Synthetic Strategy: Causality Behind the Choice
For the scale-up synthesis of this compound, a two-step approach starting from 3-aminobenzamide was selected. This method involves the reductive amination of the primary aromatic amine.
Rationale for Route Selection:
-
Scalability and Safety: Reductive amination is a well-established and highly scalable reaction in industrial settings.[4] It avoids the use of hazardous reagents like dimethyl sulfate, a potent mutagen, which might be considered for direct methylation. The chosen reducing agent, sodium triacetoxyborohydride, is milder and more selective than alternatives like sodium cyanoborohydride, reducing safety and waste disposal concerns.[4]
-
Starting Material Availability: 3-Aminobenzamide is a commercially available and relatively inexpensive starting material, which is a crucial factor for a cost-effective scale-up campaign.
-
Process Control: The reaction proceeds through a stable iminium ion intermediate, and the reaction progress can be readily monitored by standard in-process controls (IPCs) like HPLC or TLC.[5]
The overall synthetic transformation is depicted below:
Figure 1: Synthetic Route via Reductive Amination.
Detailed Materials and Equipment
| Materials | Grade | Supplier | Quantity | Notes |
| 3-Aminobenzamide | >98% | Commercial | 100 g (0.734 mol) | Starting Material |
| Formaldehyde (37% in H₂O) | ACS Reagent | Commercial | 132 mL (1.61 mol) | Methylating Agent |
| Acetic Acid, Glacial | ACS Reagent | Commercial | 42 mL (0.734 mol) | Catalyst |
| Sodium Triacetoxyborohydride | >95% | Commercial | 234 g (1.10 mol) | Reducing Agent |
| Dichloromethane (DCM) | HPLC Grade | Commercial | 3 L | Reaction Solvent |
| Saturated Sodium Bicarbonate | ACS Reagent | Commercial | 2 L | Aqueous Workup |
| Brine (Saturated NaCl) | ACS Reagent | Commercial | 1 L | Aqueous Workup |
| Anhydrous Magnesium Sulfate | ACS Reagent | Commercial | 50 g | Drying Agent |
| Isopropyl Alcohol (IPA) | HPLC Grade | Commercial | 1 L | Recrystallization |
| Heptane | HPLC Grade | Commercial | 2 L | Recrystallization |
| Equipment | Specifications |
| 5 L Jacketed Glass Reactor | Equipped with overhead stirrer, thermocouple, and nitrogen inlet/outlet |
| Addition Funnel | 500 mL, pressure-equalizing |
| Buchner Funnel and Flask | 2 L |
| Rotary Evaporator | With vacuum pump and chiller |
| Vacuum Oven | Capable of maintaining 50°C and <100 mbar |
| Analytical Balance | Readable to 0.01 g |
| HPLC System | With UV detector |
| NMR Spectrometer | 400 MHz or higher |
| FTIR Spectrometer | With ATR capability |
| Melting Point Apparatus |
Step-by-Step Synthesis Protocol (100 g Scale)
This protocol is designed for execution in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Figure 2: Overall Workflow for Synthesis and Purification.
4.1 Reaction Setup and Execution
-
Reactor Charging: Set up the 5 L jacketed reactor with an overhead stirrer, thermocouple, and nitrogen inlet. Charge the reactor with 3-aminobenzamide (100 g, 0.734 mol) and dichloromethane (DCM, 1 L). Begin stirring to form a slurry.
-
Reagent Addition: In a separate beaker, mix formaldehyde (132 mL, 1.61 mol) and glacial acetic acid (42 mL, 0.734 mol). Transfer this mixture to the addition funnel.
-
Iminium Formation: Add the formaldehyde/acetic acid mixture dropwise to the stirred slurry in the reactor over 30 minutes. The internal temperature should be maintained between 20-25°C. Stir the resulting mixture for 1 hour at room temperature.
-
Reduction: Cool the reactor contents to 0-5°C using a circulating chiller. Slowly add sodium triacetoxyborohydride (234 g, 1.10 mol) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. This is an exothermic addition and requires careful monitoring.
-
Reaction Monitoring (IPC): Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of the starting material by HPLC or TLC. (TLC Mobile Phase: 10% Methanol in DCM).
4.2 Workup and Isolation
-
Quenching: Once the reaction is complete, cool the mixture to 10-15°C. Slowly and carefully quench the reaction by adding 1 L of saturated sodium bicarbonate solution. Caution: Gas evolution (CO₂) will occur. Stir vigorously for 30 minutes until gas evolution ceases.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 500 mL).
-
Washing: Combine all organic layers and wash with saturated sodium bicarbonate solution (1 x 500 mL) followed by brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or waxy solid.
4.3 Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of hot isopropyl alcohol (IPA), approximately 300-400 mL.
-
Crystallization: While the solution is still warm, slowly add heptane (approx. 600-800 mL) until the solution becomes cloudy.
-
Cooling and Precipitation: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 2 hours to maximize crystal formation.
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration, washing the filter cake with a cold 2:1 mixture of heptane/IPA. Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Yield: 95-110 g (79-91% yield).
Quality Control and Characterization for Preclinical Use
The final product must be rigorously tested to ensure it meets the quality standards required for preclinical studies. The following table outlines the recommended analytical tests and acceptance criteria.
| Test | Method | Specification | Purpose |
| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms physical form |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure of this compound | Confirms chemical identity |
| Identity | FTIR | Conforms to the reference spectrum | Confirms functional groups |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% | Quantifies the purity of the API |
| Impurities | HPLC (UV, 254 nm) | Any single impurity ≤ 0.5% | Controls levels of process-related impurities |
| Melting Point | USP <741> | 132-136 °C | Confirms identity and purity |
| Residual Solvents | GC-HS (Headspace) | DCM: ≤ 600 ppm, IPA: ≤ 5000 ppm, Heptane: ≤ 5000 ppm | Ensures solvents are below ICH safety limits |
| Loss on Drying | USP <731> | ≤ 0.5% | Measures volatile content (e.g., residual water/solvent) |
Scale-Up Considerations and Process Safety
Transitioning from a 100 g scale to a multi-kilogram scale introduces significant challenges that must be proactively managed.
-
Thermal Management: The addition of sodium triacetoxyborohydride is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is mandatory. The rate of addition must be carefully controlled to prevent thermal runaway.
-
Mass Transfer and Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture, especially during the addition of the solid reducing agent. Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The impeller design and stirring speed should be optimized for the larger reactor volume.
-
Reagent Handling: Handling large quantities of flammable solvents like DCM and corrosive glacial acetic acid requires appropriate engineering controls, such as closed-transfer systems and adequate ventilation.
-
Quenching Operation: The quenching step with sodium bicarbonate produces a significant volume of gas. The quench must be performed slowly and with sufficient headspace in the reactor to avoid over-pressurization.
-
Crystallization and Isolation: Cooling profiles during recrystallization should be carefully controlled to ensure consistent crystal size and morphology, which can impact filtration, drying, and dissolution properties of the final API.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound suitable for preclinical development. By following the detailed steps and adhering to the principles of quality control and process safety, researchers and drug development professionals can confidently produce high-purity material to support their ongoing studies. The provided framework for analysis ensures that the final compound is well-characterized and meets the stringent requirements for in-vivo evaluation.
References
-
CN104193646B - Preparation method of p-aminobenzamide - Google Patents.
-
Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central.
-
Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis .
-
Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents - PMC - PubMed Central.
-
3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed.
-
Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC - PubMed Central.
-
CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI.
-
Buy N-(3-(Dimethylamino)propyl)benzamide (EVT-8888664) - EvitaChem.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents .
-
Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC - PubMed Central.
-
Current Good Manufacturing Practice (CGMP) Regulations - FDA.
-
Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines - ResearchGate.
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - European Medicines Agency (EMA).
-
Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed.
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. - ResearchGate.
-
US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents.
-
Complete Guide To Pre-Clinical Drug Product Manufacturing | Agno Pharmaceuticals.
-
Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide - IntuitionLabs.
-
Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination - The Doyle Group.
-
Good Clinical Practice in Pharmaceutical Manufacturing: A Comprehensive Guide .
-
22.4e Synthesis of Amines Reductive Amination - YouTube.
-
Reductive Amination - YouTube.
Sources
- 1. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]
- 2. agnopharma.com [agnopharma.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-(Dimethylamino)benzamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 3-(Dimethylamino)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several strategic pathways. The optimal choice depends on factors such as scale, available starting materials, and desired purity profile. The most common and reliable methods involve the formation of an amide bond starting from 3-(Dimethylamino)benzoic acid or its derivatives.
Below is an overview of the primary synthetic routes, each with distinct advantages and potential challenges that this guide will address.
Caption: Primary synthetic pathways to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound. Each answer provides a mechanistic explanation and actionable solutions.
Route A: Direct Amide Coupling from 3-(Dimethylamino)benzoic Acid
This is often the most convergent approach, but it requires careful selection of coupling agents and reaction conditions to be efficient.
Q1: I tried reacting 3-(Dimethylamino)benzoic acid directly with dimethylamine by heating, but the yield is extremely low. What is the fundamental issue?
A1: The primary issue is an acid-base reaction. Carboxylic acids are acidic, and amines are basic. When mixed, they rapidly form an ammonium carboxylate salt. To form an amide from this salt, you must drive off a molecule of water, which requires very high temperatures (pyrolysis).[1][2] These harsh conditions can often lead to decomposition of starting materials and products, resulting in low yields. Direct thermal condensation is rarely a viable method for all but the simplest amides.[3][4]
Q2: My coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is slow and gives a poor yield. How can I optimize it?
A2: While EDC is an excellent activating agent, its performance can be significantly enhanced. Here’s why your reaction might be failing and how to fix it:
-
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then attacked by the amine to form the amide bond.
-
Common Pitfall: The O-acylisourea intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, which terminates the reaction pathway.[5]
-
Solution: The addition of a nucleophilic catalyst, such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® , is strongly recommended.[6] These additives intercept the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine to form the desired amide.[5][6]
Caption: Role of HOBt in preventing N-acylurea side product formation.
Q3: When I use Dicyclohexylcarbodiimide (DCC), a lot of white solid crashes out of my reaction. Is this my product?
A3: It is highly unlikely to be your product. The white, insoluble solid is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[1][7] While DCC is effective, the insolubility of DCU in most organic solvents makes purification difficult, especially on a large scale.[7]
-
Troubleshooting:
Route B: Synthesis via 3-(Dimethylamino)benzoyl Chloride
This two-step approach involves activating the carboxylic acid as an acyl chloride, which is then reacted with the amine. This is often a very high-yielding and reliable method.
Q1: My attempt to make 3-(Dimethylamino)benzoyl chloride with thionyl chloride (SOCl₂) gave a dark, tarry mixture.
A1: This indicates decomposition or side reactions. Here are the critical parameters for a successful acyl chloride formation:
-
Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Ensure your starting carboxylic acid and solvent are completely dry, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Temperature Control: The reaction is exothermic. While heating is often required to drive the reaction to completion, excessive temperatures can cause polymerization or other side reactions, especially with activated aromatic systems.[8][9][10] A typical reflux in a suitable solvent (like DCM or toluene) is common, but start at a lower temperature.
-
Catalytic DMF: Adding a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF) can significantly accelerate the reaction at lower temperatures.[8] DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent activating species.
Q2: The subsequent reaction of my 3-(Dimethylamino)benzoyl chloride with dimethylamine is not working. The starting acyl chloride is recovered.
A2: This is a classic problem of amine protonation. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[8]
-
The Problem: Dimethylamine is a base. The generated HCl will protonate the starting amine, forming dimethylammonium chloride. This salt is no longer nucleophilic and cannot react with the acyl chloride.
-
The Solution (Schotten-Baumann Conditions): You must include at least one equivalent of a non-nucleophilic base to scavenge the HCl as it is formed.[5]
-
Organic Bases: Triethylamine (Et₃N) or pyridine are common choices in an organic solvent.
-
Aqueous Base: Using a biphasic system with an aqueous solution of sodium hydroxide (NaOH) is also very effective.
-
General Purification Strategies
Q1: How can I effectively purify my final this compound product?
A1: The purification strategy depends on the impurities present.
-
Acidic Impurities: If unreacted 3-(Dimethylamino)benzoic acid is present, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The basic product will remain in the organic layer, while the acidic starting material will move to the aqueous layer as its sodium salt.
-
Basic Impurities: If excess amine is present, a wash with dilute aqueous acid (e.g., 1M HCl) can remove it. However, be cautious, as your product also has a basic dimethylamino group and may partition into the aqueous layer. A final wash with brine and drying over MgSO₄ or Na₂SO₄ is recommended.
-
Recrystallization: This is an excellent method for obtaining highly pure material. Common solvent systems include ethyl acetate/hexanes or ethanol/water.[5]
-
Column Chromatography: For removing non-polar impurities or byproducts with similar polarity, silica gel chromatography is the most effective method. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.
Data Summary and Protocols
Table 1: Comparison of Synthetic Routes
| Feature | Route A: Direct Coupling (EDC/HOBt) | Route B: Acyl Chloride |
| Steps | One pot | Two steps (isolation of intermediate recommended) |
| Reagents | EDC, HOBt, Amine, Base (e.g., DIPEA) | SOCl₂ or (COCl)₂, Amine, Base (e.g., Et₃N) |
| Yield | Good to Excellent | Typically Excellent |
| Conditions | Mild (often room temperature) | Can require heating for acyl chloride formation |
| Safety | EDC/HOBt are relatively benign. | SOCl₂ is corrosive and releases toxic HCl/SO₂ gas. Requires a fume hood. |
| Workup | Aqueous wash to remove water-soluble urea. | Aqueous wash to remove base hydrochloride. |
| Ideal Use | Complex molecules, acid/base sensitive substrates. | Robust, scalable synthesis where starting materials are stable. |
Experimental Protocol 1: EDC/HOBt Mediated Synthesis
-
1. Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-(Dimethylamino)benzoic acid (1.0 eq), HOBt (1.2 eq), and an anhydrous aprotic solvent (e.g., Dichloromethane or DMF, ~0.2 M).
-
2. Cooling: Cool the mixture to 0 °C in an ice bath.
-
3. Activation: Add EDC·HCl (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
4. Amine Addition: Add dimethylamine (as a solution in THF or as dimethylamine hydrochloride with 1.0 eq of a non-nucleophilic base like Diisopropylethylamine - DIPEA).
-
5. Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
6. Workup: Dilute the reaction with the organic solvent. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Experimental Protocol 2: Two-Step Synthesis via Acyl Chloride
Step 1: Formation of 3-(Dimethylamino)benzoyl Chloride
-
1. Setup: In a fume hood, add 3-(Dimethylamino)benzoic acid (1.0 eq) to a flask equipped with a reflux condenser and gas outlet bubbler.
-
2. Reagent Addition: Add thionyl chloride (SOCl₂, ~2-3 eq) and a catalytic drop of DMF.
-
3. Reaction: Gently heat the mixture to reflux (typically ~70-80 °C) for 1-3 hours until gas evolution (SO₂ and HCl) ceases.
-
4. Isolation: Carefully remove the excess SOCl₂ by distillation or under high vacuum (ensure the vacuum trap is protected with a base trap). The resulting crude acyl chloride is often used directly in the next step.
Step 2: Amide Formation
-
1. Setup: Dissolve the crude 3-(Dimethylamino)benzoyl chloride in an anhydrous solvent like Dichloromethane and cool to 0 °C under nitrogen.
-
2. Amine/Base Addition: In a separate flask, dissolve dimethylamine hydrochloride (1.1 eq) and triethylamine (2.2 eq) in Dichloromethane. Add this solution dropwise to the acyl chloride solution.
-
3. Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS.
-
4. Workup & Isolation: Perform the same aqueous workup and purification as described in Protocol 1.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]
- Google Patents. (2017). CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides.
-
ResearchGate. (2025, August 6). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
3-(Dimethylamino)benzamide interference in biochemical assays
A Guide to Identifying and Mitigating Biochemical Assay Interference
Welcome to the technical support guide for 3-(Dimethylamino)benzamide and related small molecules. As Senior Application Scientists, we've observed that certain structural motifs can lead to unexpected results in biochemical assays. This guide is designed to help you, our fellow researchers, troubleshoot potential artifacts, distinguish them from genuine biological activity, and ensure the integrity of your experimental data.
The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with specific targets like PARP and IMPDH enzymes[1]. However, the presence of the electron-donating dimethylamino group attached to an aromatic ring creates a high potential for assay interference, primarily through intrinsic compound fluorescence. This document provides a logical, step-by-step framework for diagnosing and resolving these issues.
Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis
This section addresses the most common initial questions when encountering unexpected activity with compounds like this compound.
Q1: I've identified this compound as a "hit" in my fluorescence-based screen, but the results seem unusual. What could be happening?
A: An apparent "hit" from a compound with this structure should be treated with caution. The most common cause of a false positive is the compound's own intrinsic fluorescence, or "autofluorescence".[2][3] The N,N-dimethylamino-aromatic system is a known fluorophore that can emit light in the same spectral region as your assay's reporter dye, leading to a signal that is incorrectly interpreted as biological activity.
Q2: My control wells containing only the assay buffer and this compound (no enzyme/target) show a high signal. What does this mean?
A: This is a strong indicator of assay interference. If there is a signal without the complete biological system, the compound is likely interfering directly with the assay's detection method. Autofluorescence is the prime suspect. A simple check is to read the plate at your assay's wavelengths with only the compound and buffer present.[4]
Q3: How can I distinguish between a true hit and a Pan-Assay Interference Compound (PAIN)?
A: Differentiating a true hit from a PAIN involves a series of secondary or "orthogonal" assays that do not rely on the same detection technology.[5][6] For example, if your primary screen is fluorescence-based, a follow-up assay could use luminescence, mass spectrometry, or a thermal shift assay to validate the interaction. PAINs often show activity across many different assays, hence the name "Pan-Assay Interference."[2][7][8]
Q4: Besides fluorescence, what other interference mechanisms are possible?
A: While fluorescence is the most probable issue for this specific chemotype, other common PAINS mechanisms include:
-
Chemical Reactivity: Some compounds can form covalent bonds with proteins, often non-specifically with residues like cysteine.[6][9]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.
-
Redox Cycling: Compounds that can undergo redox reactions can interfere with assays by generating reactive oxygen species like hydrogen peroxide.[2][3]
Part 2: In-Depth Troubleshooting Guide for Fluorescence Interference
The N,N-dimethylamino-benzoyl moiety is structurally similar to compounds known to exhibit environmentally sensitive fluorescence, often involving a Twisted Intramolecular Charge Transfer (TICT) state in polar solvents.[10][11][12] This can result in broad emission spectra that can interfere with a wide range of assays.
The Underlying Chemistry: Why It Fluoresces
The dimethylamino group is a strong electron-donating group, while the benzamide's carbonyl is electron-withdrawing. Upon excitation with light, an electron is pushed from the amino group to the aromatic ring system, creating a charge-transfer state that is highly fluorescent. The emission properties are often sensitive to solvent polarity.[10][13] A close analog, 4-N,N-dimethylamino benzoic acid, has reported absorption maxima around 295-315 nm and emission maxima between 330-360 nm, with a significant red-shift to 460-475 nm in polar solvents.[10] This spectral range overlaps with many common blue/green fluorophores (e.g., coumarins, fluorescein/FITC).
Workflow for Diagnosing and Mitigating Fluorescence Interference
This workflow provides a logical sequence of experiments to confirm and solve fluorescence artifacts.
Figure 1. Troubleshooting workflow for identifying assay interference.
Experimental Protocol 1: Spectral Scanning
This protocol will determine the excitation and emission spectra of this compound under your specific assay conditions to check for spectral overlap with your assay's fluorophore.
Objective: To map the intrinsic fluorescence profile of the test compound.
Materials:
-
Spectrofluorometer or plate reader with spectral scanning capability.
-
UV-transparent microplates (e.g., quartz or cyclic olefin copolymer).
-
Your standard assay buffer.
-
This compound stock solution (e.g., in DMSO).
Procedure:
-
Prepare Samples:
-
Blank: Well(s) containing only assay buffer.
-
Compound: Well(s) containing assay buffer + this compound at the final screening concentration.
-
Assay Fluorophore (Optional but Recommended): Well(s) containing assay buffer + your assay's fluorescent substrate or product.
-
-
Emission Scan:
-
Set the instrument's excitation wavelength to your assay's excitation wavelength (e.g., 485 nm for FITC).
-
Scan the emission spectrum across a broad range (e.g., 400 nm to 700 nm).
-
Subtract the "Blank" spectrum from the "Compound" spectrum.
-
-
Excitation Scan:
-
Set the instrument's emission wavelength to your assay's emission wavelength (e.g., 520 nm for FITC).
-
Scan the excitation spectrum across a broad range (e.g., 300 nm to 510 nm).
-
Subtract the "Blank" spectrum from the "Compound" spectrum.
-
-
Analysis:
-
Compare the resulting spectra from the compound to the known spectra of your assay's fluorophore. A significant overlap confirms interference.
-
Figure 2. Diagram of spectral overlap interference.
Part 3: Data Summary & Mitigation
Based on published data for structurally similar compounds, we can anticipate the potential spectral properties of this compound.
| Property | Expected Range/Value | Implication for Assays | Source |
| Absorption Max (λabs) | ~295 - 320 nm | Can absorb light from UV and violet excitation sources. | [10] |
| Emission Max (λem) | ~330 - 475 nm (solvent dependent) | High potential to interfere with blue and green fluorophores (e.g., DAPI, CFP, GFP, FITC). | [10] |
| Stokes Shift | Large (~6000 cm⁻¹) | Emission is significantly red-shifted from excitation. | [10] |
| Solvatochromism | Emission red-shifts in polar solvents | The exact interference profile will depend on your aqueous buffer system. | [10][13] |
Mitigation Strategies
If fluorescence interference is confirmed, consider the following self-validating steps:
-
Change Wavelengths: The most straightforward solution is to switch to an assay using red-shifted fluorophores (e.g., those based on Cy5 or Alexa Fluor 647), whose excitation and emission spectra are far from the compound's interference profile.
-
Use an Orthogonal Assay: Validate the hit with a technology that is insensitive to fluorescence.
-
Luminescence-based: Assays like Promega's Kinase-Glo® or ADP-Glo™ measure light produced by an enzymatic reaction.
-
Mass Spectrometry: Directly measure the conversion of substrate to product. This method is highly robust against optical interference.
-
Label-Free: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) measure direct binding to the target protein.
-
References
-
Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References. Retrieved from [Link]
-
Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences & Research. Retrieved from [Link]
-
Dahlin, J. L., et al. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Chemical Biology, 11(9), 2415–2425. Retrieved from [Link]
-
Stier, A., & Turchyn, N. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 2331, 239-252. Retrieved from [Link]
-
Hrdlovič, P., et al. (2015). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Molecules, 20(8), 14582-14603. Retrieved from [Link]
-
Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2584–2587. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules. Retrieved from [Link]
-
Cytek Biosciences. (2021, July 18). ChUG #8 - Dealing with autofluorescence in spectral flow cytometry. YouTube. Retrieved from [Link]
-
American Chemical Society. (2011). Photophysics and Biological Applications of the Environment-Sensitive Fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzydamine. Retrieved from [Link]
-
ResearchGate. (2016). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Retrieved from [Link]
-
LOEWE Biochemica. (2016). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central. Retrieved from [Link]
-
PubMed. (2023). Drug interference with biochemical laboratory tests. Retrieved from [Link]
-
NC State University. (n.d.). What are PAINS?. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). The comparison of fluorescence quantum yields (Φ) between.... Retrieved from [Link]
-
Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help with problems of autofluorescence in immunostaining?. Retrieved from [Link]
-
Defense Technical Information Center. (1995). DTIC ADA295327: A THEORETICAL STUDY OF THE DUAL FLUORESCENCE IN P-N,N-DIMETHYLAMINOBENZONITRILE. Retrieved from [Link]
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PubMed. (1995). (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. Retrieved from [Link]
-
King Fahd University of Petroleum and Minerals. (n.d.). IN B-CYCLODEXTRIN CAVITIES: EVIDENCE FOR SELF-COMPLEXES. Retrieved from [Link]
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PubMed. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]
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Technical Support Center: A Guide to Solubilizing 3-(Dimethylamino)benzamide for In Vitro Assays
Introduction: 3-(Dimethylamino)benzamide and its derivatives are valuable small molecules in drug discovery and chemical biology, often investigated for their roles in various cellular pathways. A significant technical hurdle in their in vitro application is their limited aqueous solubility at physiological pH, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming these solubility challenges, ensuring the integrity and reproducibility of your assays.
Section 1: Understanding the Molecule (FAQs)
Q1: What are the key chemical properties of this compound that affect its solubility?
A: The solubility of this compound is primarily governed by two features of its structure: the aromatic benzamide backbone and the tertiary amine functional group.
-
Benzamide Moiety: The benzamide portion of the molecule is largely non-polar and hydrophobic. This characteristic contributes to its poor solubility in water. The parent molecule, benzamide, has a water solubility of about 13.5 g/L at 25°C.[1]
-
Dimethylamino Group: The key to improving solubility lies with the –N(CH3)2 (dimethylamino) group. This tertiary amine is a weak base. In a neutral or alkaline aqueous solution (like most cell culture media, pH ~7.4), this group is predominantly in its neutral, uncharged form, which is less water-soluble. However, in an acidic environment, it can accept a proton (H+) to become a positively charged ammonium salt (–N+H(CH3)2). This charged, or ionized, form is significantly more polar and thus more soluble in water.[2] This principle is the foundation for pH-dependent solubilization strategies.
Q2: Why is Dimethyl Sulfoxide (DMSO) the recommended starting solvent?
A: Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of most non-polar small molecules for several reasons:
-
Exceptional Solubilizing Power: DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of organic compounds, including those that are poorly soluble in water.[3]
-
Miscibility with Water: DMSO is miscible with water in all proportions, which facilitates the dilution of a concentrated DMSO stock into an aqueous assay buffer.[4]
-
Biological Compatibility (at low concentrations): Most established cell lines can tolerate final DMSO concentrations up to 0.5% without significant cytotoxicity, though this must be empirically determined for each cell type and assay.[4] Primary cells are often more sensitive.[4]
Section 2: Troubleshooting Common Solubility Issues
Q3: I dissolved my this compound in 100% DMSO, but it precipitated when I added it to my aqueous assay buffer. What happened and how can I fix it?
A: This is the most common solubility problem and is often referred to as "crashing out."
The Cause (Causality): When a small volume of a highly concentrated compound in DMSO is rapidly added to a large volume of aqueous buffer, the local concentration of the compound can momentarily exceed its aqueous solubility limit before the DMSO has had time to fully disperse. The compound, suddenly finding itself in a predominantly aqueous environment, precipitates out of solution.
The Solutions:
-
Improve the Dilution Technique: Instead of pipetting the DMSO stock directly into the bulk medium, add the stock solution dropwise to the surface of the medium while vigorously vortexing or stirring. This promotes rapid dispersal of the DMSO and prevents localized supersaturation.
-
Use an Intermediate Dilution Step: First, dilute the high-concentration DMSO stock into a smaller volume of your cell culture medium or buffer. Ensure this intermediate solution is clear. Then, add this solution to the rest of your final volume.
-
Employ pH Adjustment: If improved mixing techniques fail, the fundamental insolubility of the compound in neutral buffer is the issue. The most robust solution is to use a pH-adjustment strategy, as detailed in the next question.
Q4: How can I use pH adjustment to improve the solubility of this weakly basic compound?
A: This is the most effective method for solubilizing weakly basic compounds like this compound. The strategy is to protonate the dimethylamino group to form a highly soluble salt.[5]
The Principle (The Henderson-Hasselbalch Equation): The ratio of the protonated (soluble) to unprotonated (insoluble) forms of a weak base is dependent on the pH of the solution and the pKa of the base.[6][7] By lowering the pH to at least 1-2 units below the pKa of the dimethylamino group, we can ensure that the vast majority of the molecules are in their charged, water-soluble form.[6][8]
See Protocol 1 for a detailed, step-by-step methodology for creating an acidified aqueous stock solution. The key is to prepare a concentrated stock in a mildly acidic solution (e.g., water adjusted to pH 2-3 with HCl) and then dilute this stock into your final, well-buffered cell culture medium. The buffering capacity of the final medium will neutralize the small amount of acid added, bringing the final pH back into the physiological range required for your cells.
Trustworthiness Check: Always measure the final pH of your complete assay medium after adding the acidified compound stock to confirm it is within the acceptable range for your cells (typically 7.2-7.4). Also, always include a vehicle control containing the same final concentration of the acidified solution without the compound.
Q5: Are there other solvents or co-solvents I can use? What are the limitations?
A: Yes, other co-solvents can be used, but they must be approached with caution due to potential cytotoxicity.[9]
-
Ethanol: Can be used similarly to DMSO. However, its solubilizing power for highly non-polar compounds is generally lower. Cell tolerance varies, but final concentrations should typically be kept below 0.5%.
-
Polyethylene Glycol 400 (PEG 400) & Propylene Glycol (PG): These are often used in formulation development.[10][11] They can improve solubility and are generally considered safe at low concentrations.[12] They can be useful in combination with DMSO or as part of a multi-component vehicle.
Limitations and Causality: The primary limitation of any organic co-solvent is its potential to interfere with the assay or induce cellular stress and toxicity.[10] At higher concentrations, these solvents can disrupt cell membranes and denature proteins, leading to artifacts. It is critical to perform a dose-response experiment with the solvent vehicle alone to determine the maximum non-toxic concentration for your specific cell line and assay duration.
Q6: When should I consider using cyclodextrins?
A: Cyclodextrins are an advanced but powerful option when pH adjustment or simple co-solvents are not sufficient or are incompatible with your assay system.
The Principle (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13] The non-polar benzamide portion of your compound can be encapsulated within the hydrophobic cavity, forming a water-soluble "inclusion complex."[13][14] This complex effectively masks the hydrophobic nature of the drug, dramatically increasing its apparent solubility in aqueous solutions.[15]
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in cell culture due to its high aqueous solubility and low toxicity profile.[14][16][17]
When to Use:
-
When your compound is extremely hydrophobic and precipitates even with pH adjustment.
-
If your assay is sensitive to pH changes and you cannot use an acidified stock.
-
For in vivo studies where high concentrations are needed in a physiological vehicle.
See Protocol 2 for a detailed methodology on preparing a stock solution using HP-β-CD.
Section 3: Detailed Protocols & Data
Protocol 1: pH-Adjusted Solubilization
This protocol describes creating a 10 mM aqueous stock solution. Adjust the final concentration as needed.
-
Prepare Acidified Water: Add a small amount of concentrated HCl to sterile, purified water (e.g., Milli-Q). For example, add ~10-20 µL of 1 M HCl to 10 mL of water. Mix well and measure the pH with a calibrated pH meter. Adjust until the pH is stable between 2.0 and 3.0.
-
Weigh Compound: Accurately weigh the required amount of this compound. (For 1 mL of a 10 mM stock, MW ~164.21 g/mol , you would need 1.64 mg).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of the prepared acidified water.
-
Solubilize: Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is completely clear. A clear solution indicates successful formation of the hydrochloride salt.
-
Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Application: When preparing your final assay medium, dilute this acidic stock at least 1:1000 to minimize the impact on the final pH.
-
Validation (Crucial):
-
Vehicle Control: Prepare a control medium containing the same volume of acidified water used for the highest concentration of your compound.
-
pH Check: After adding the compound stock to your final assay plate, measure the pH of a control well to ensure it remains within the physiological range (e.g., 7.2-7.4).
-
Protocol 2: Cyclodextrin-Assisted Solubilization
This protocol uses HP-β-CD to create a 10 mM stock solution.
-
Prepare HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). This may require gentle warming and stirring to fully dissolve. Let it cool to room temperature.
-
Add Compound: Add an excess of this compound powder to the HP-β-CD solution (e.g., add 2-3 mg to 1 mL).
-
Complexation: Mix the suspension vigorously. This can be done by shaking or rotating overnight at room temperature. The goal is to allow the compound to partition into the cyclodextrin cavities until equilibrium is reached.
-
Remove Excess Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Collect & Quantify: Carefully collect the clear supernatant. This is your saturated stock solution. The exact concentration of the compound in this stock must be determined empirically using a method like HPLC or UV-Vis spectrophotometry against a standard curve.
-
Application & Control: Dilute the quantified stock to your desired final concentration. The vehicle control for this experiment must be the 40% HP-β-CD solution diluted to the same final concentration as your compound-containing stock.
Table 1: Recommended Final Solvent Concentrations and Considerations
| Solvent / Excipient | Recommended Max. Final Concentration | Key Considerations |
| DMSO | ≤ 0.5% (robust cell lines) ≤ 0.1% (sensitive/primary cells)[4] | Gold standard. Perform a toxicity curve for your specific cell line.[18][19] |
| Ethanol | ≤ 0.5% | Less effective than DMSO for some compounds; can be cytotoxic.[9] |
| PEG 400 | ≤ 1.0% | Generally low toxicity; can be useful for increasing solubility.[10] |
| HP-β-CD | Varies (e.g., 1-10 mM) | Low cytotoxicity; can extract cholesterol from cell membranes at high concentrations.[16] |
Section 4: Visualization
Troubleshooting Workflow for Compound Precipitation
The following diagram outlines a logical decision-making process for addressing the solubility of this compound.
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Technical Support Center: 3-(Dimethylamino)benzamide Derivatives
Introduction
Welcome to the technical support center for 3-(Dimethylamino)benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. The stability of the amide bond is critical for ensuring experimental reproducibility, maintaining compound integrity during storage, and guaranteeing the therapeutic efficacy and safety of drug candidates. Hydrolysis, the cleavage of the amide bond by water, is the primary degradation pathway for these molecules.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you anticipate, diagnose, and prevent the hydrolysis of your this compound derivatives.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section addresses specific experimental problems that may indicate compound degradation via hydrolysis.
Q1: My HPLC/LC-MS analysis shows a new, more polar peak appearing over time, and the peak for my parent compound is decreasing. What's happening?
Probable Cause: This is a classic sign of hydrolysis. The amide bond in your this compound derivative is likely being cleaved, resulting in the formation of 3-(Dimethylamino)benzoic acid and the corresponding amine. The carboxylic acid product is significantly more polar than the parent amide, causing it to elute earlier on a reverse-phase HPLC column.
Immediate Solutions & Verification:
-
Confirm Identity: If possible, use mass spectrometry (LC-MS) to check if the molecular weight of the new peak corresponds to 3-(Dimethylamino)benzoic acid.
-
Check the pH: Use a calibrated pH meter to measure the pH of your sample solution. Amide hydrolysis is significantly accelerated by both acidic and basic conditions.[1][2][3]
-
Review Storage Conditions: High temperatures dramatically increase the rate of hydrolysis.[4] Confirm that your samples are being stored at the recommended temperature (typically ≤4°C for short-term and ≤-20°C for long-term).
-
Action Plan:
-
pH Adjustment: If your solution is acidic or basic, adjust it to a neutral or slightly acidic pH range (pH 4-6), which is often the most stable region for amides.[5] Use a suitable buffer (e.g., acetate or phosphate buffer) to maintain this pH.
-
Solvent Change: If the experimental workflow allows, switch from an aqueous solvent to an aprotic organic solvent (e.g., DMSO, DMF, Acetonitrile) for stock solutions to prevent water-mediated degradation.
-
Q2: The pH of my aqueous stock solution is drifting downwards over time. Is this related to stability?
Probable Cause: Yes, this is a direct consequence of hydrolysis. As the this compound derivative degrades, it forms 3-(Dimethylamino)benzoic acid. The release of this acidic product into an unbuffered solution will cause the pH to decrease, which can, in turn, further accelerate acid-catalyzed hydrolysis.
Solutions:
-
Implement a Buffer System: The most effective solution is to prepare your stock solutions and experimental media using a buffer system with adequate capacity to maintain a stable pH. Choose a buffer whose pKa is close to the target pH for optimal stability (e.g., an acetate buffer for pH 4-5.5).
-
Prepare Fresh Solutions: For highly sensitive experiments, prepare aqueous solutions fresh from a concentrated stock in an aprotic solvent (like DMSO) immediately before use. This minimizes the time the compound is exposed to hydrolytic conditions.
Q3: I'm performing a reaction in a basic solution, and my compound is rapidly disappearing. How can I mitigate this?
Probable Cause: Base-catalyzed hydrolysis is often more aggressive than acid-catalyzed hydrolysis for amides.[5][6] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the amide, leading to rapid cleavage.[7]
Solutions:
-
Lower the Temperature: Perform your reaction at the lowest possible temperature that still allows for the desired chemical transformation. The Arrhenius equation dictates that reaction rates (including hydrolysis) decrease significantly with temperature.
-
Limit Exposure Time: Design your experiment to minimize the time your compound spends in the basic solution. Quench the reaction as soon as it is complete.
-
Use a Non-Nucleophilic Base: If the base is only required to act as a proton scavenger, consider using a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) instead of hydroxide-based reagents, although this is not always possible depending on the primary reaction.
-
Protecting Groups: In a synthetic context, if the amide is not the reactive site of interest, consider temporarily protecting it if the hydrolysis is an unavoidable side reaction. This is an advanced synthetic strategy.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing potential hydrolysis.
Frequently Asked Questions (FAQs)
What is the chemical mechanism of amide hydrolysis?
Amide hydrolysis is a reaction with water that cleaves the amide bond to form a carboxylic acid and an amine.[2] This reaction is generally slow in neutral water but is catalyzed by acid or base.[3][8]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon a much stronger electrophile.[1][9] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfers and elimination of the amine (as an ammonium ion) to yield the carboxylic acid.[1]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic addition step.[7] This forms a tetrahedral intermediate. The subsequent elimination of the amide anion (a very poor leaving group) is typically the rate-limiting step and is often driven forward by an irreversible acid-base reaction between the carboxylic acid product and the strongly basic amine anion.[7]
Hydrolysis Mechanisms of a this compound Derivative
What are the key factors that influence the rate of hydrolysis?
The stability of your compound is primarily determined by three factors, which can be controlled to minimize degradation.
| Factor | Effect on Hydrolysis Rate | Recommended Control Strategy |
| pH | High Impact. Rate is lowest near neutral pH and increases exponentially in strong acid (pH < 3) and strong base (pH > 8).[6] | Maintain solutions in a buffered pH range of 4-6. Avoid exposure to strong acids or bases. |
| Temperature | High Impact. Rate increases with temperature. A general rule is that the rate doubles for every 10°C increase. | Store stock solutions frozen (≤-20°C). Conduct experiments at the lowest feasible temperature, using an ice bath when possible. |
| Solvent | Medium Impact. Protic solvents, especially water, are required for hydrolysis. Co-solvents can alter the rate. | For long-term storage, use aprotic solvents like DMSO or DMF. Prepare aqueous solutions immediately before use. |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your specific this compound derivative, a forced degradation (stress testing) study is essential.[10][11] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and determine its stability profile.[12] The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that are not relevant to normal storage conditions.[11][12]
Objective: To evaluate the stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound derivative
-
HPLC-grade water, acetonitrile, methanol
-
Buffers (e.g., phosphate, acetate)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
-
A calibrated HPLC-UV or LC-MS system
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
-
Stress Conditions (run each in parallel with a control sample kept at 4°C in the dark):
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.[4]
-
Cool, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours in the dark.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 70°C for 48 hours.
-
Also, place a solution of the compound in a sealed vial at 70°C for 48 hours.
-
Cool, dissolve/dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples, comparing them to a control sample wrapped in aluminum foil.
-
-
-
Analysis:
-
Analyze all control and stressed samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation.
-
If using LC-MS, identify the mass of the major degradation products to confirm degradation pathways.
-
References
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]
-
Various Authors. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705-709. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Organic Chemistry. (2019). Mechanism of amide hydrolysis. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical and Biomedical Analysis.
-
Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Patent EP1514897A1. (n.d.). A stabilizer against hydrolysis for an ester-group-containing resin and a thermoplastic resin composition.
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
ResearchGate. (2025). Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. [Link]
-
ACS Publications. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides. The Journal of Organic Chemistry. [Link]
-
SGS. (2011). How to Approach a Forced Degradation Study. [Link]
-
Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
Shantier, A., et al. (2015). Stability studies on niclosamide using derivative spectroscopic and chromatographic methods. World Journal of Pharmaceutical Research. [Link]
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- 10. biomedres.us [biomedres.us]
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- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Guide to Benzamide-Based PARP Inhibitors: 3-Aminobenzamide vs. 3-(Dimethylamino)benzamide
Introduction to PARP Inhibition and the Benzamide Pharmacophore
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular responses to DNA damage. Upon detecting a DNA strand break, PARP enzymes, particularly PARP1 and PARP2, bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the PARP substrate, NAD+. By competitively binding to the NAD+ binding pocket of PARP, these inhibitors prevent PARylation, thereby disrupting the DNA damage repair cascade. This mechanism of action is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a synthetic lethal phenotype.
Chemical Structures
Here are the chemical structures of the two benzamide derivatives under consideration:
Caption: Chemical structures of 3-Aminobenzamide and this compound.
3-Aminobenzamide: A Well-Characterized PARP Inhibitor
3-Aminobenzamide (3-AB) is a first-generation, potent PARP inhibitor that has been extensively studied to elucidate the role of PARP in various cellular processes.
In Vitro Potency
3-AB exhibits significant inhibitory activity against PARP enzymes. In Chinese Hamster Ovary (CHO) cells, 3-aminobenzamide has a reported half-maximal inhibitory concentration (IC50) of approximately 50 nM.[1][2] At concentrations greater than 1 µM, it can achieve over 95% inhibition of PARP activity with no significant cellular toxicity.[1]
| Compound | IC50 (CHO cells) | Reference |
| 3-Aminobenzamide | ~50 nM | [1][2] |
Mechanism of Action
As a nicotinamide mimic, 3-aminobenzamide competitively binds to the catalytic domain of PARP1 and PARP2. This binding prevents the transfer of ADP-ribose units from NAD+ to target proteins, thereby inhibiting the formation of PAR chains. The consequence of this inhibition is twofold:
-
Suppression of DNA Repair Signaling: By preventing PARylation, 3-AB hinders the recruitment of DNA repair machinery to sites of DNA damage.
-
PARP Trapping: The binding of the inhibitor can "trap" PARP on the DNA, creating a cytotoxic lesion that can further impede DNA replication and transcription.
Caption: General mechanism of PARP inhibition by benzamide derivatives.
Cellular and Physiological Effects
The functional consequences of PARP inhibition by 3-aminobenzamide have been demonstrated in a variety of experimental models:
-
Neuroprotection: In a mouse model of transient focal cerebral ischemia, 3-AB was shown to reduce brain infarction and decrease neutrophil infiltration, suggesting a neuroprotective role.[3]
-
Otoprotection: 3-AB has been shown to protect auditory hair cells from blast overpressure-induced cell death by mitigating oxidative stress and preserving cellular ATP levels.[4]
-
Nephroprotection: In a rat model of renal ischemia/reperfusion injury, 3-AB attenuated kidney damage by reducing oxidative and nitrosative stress.[1]
-
Angiogenesis Modulation: Low concentrations of 3-aminobenzamide have been observed to stimulate angiogenesis, highlighting a dose-dependent complexity in its biological effects.[5]
-
Cell Cycle and DNA Repair: 3-AB can delay the entry of cells into the S phase and extend the S phase duration with prolonged exposure.[5] It also potentiates the cytotoxic effects of certain DNA alkylating agents by inhibiting the ligation step of excision repair.
This compound: An Uncharacterized Analogue
Currently, there is a notable absence of publicly available experimental data on the PARP inhibitory activity of this compound. No IC50 values or detailed cellular studies have been reported in the peer-reviewed literature. Therefore, a direct comparison based on experimental evidence is not possible at this time.
Structure-Activity Relationship (SAR) Insights
Based on the known structure-activity relationships of benzamide-based PARP inhibitors, we can hypothesize the potential impact of the N,N-dimethyl substitution at the 3-amino position:
-
Steric Hindrance: The addition of two methyl groups to the amino group increases its steric bulk. This could potentially hinder the optimal binding of the inhibitor within the NAD+ pocket of PARP. The precise conformation of the binding pocket and the flexibility of the inhibitor would determine the extent of this steric clash.
-
Electronic Effects: The dimethylamino group is more electron-donating than the primary amino group. This alteration in the electronic properties of the aromatic ring could influence the binding affinity of the molecule for the PARP enzyme.
-
Hydrogen Bonding: The primary amino group of 3-aminobenzamide can act as a hydrogen bond donor. The tertiary dimethylamino group in this compound lacks this hydrogen bond donating capability, which might result in the loss of a key interaction with amino acid residues in the PARP active site, potentially reducing its inhibitory potency.
Given these considerations, it is plausible that this compound is a less potent PARP inhibitor than 3-aminobenzamide. However, this remains a hypothesis that requires experimental validation.
Proposed Experimental Workflows for a Direct Comparison
To definitively compare the PARP inhibitory activities of 3-aminobenzamide and this compound, the following experimental workflows are recommended:
In Vitro PARP Activity Assay
This assay directly measures the enzymatic activity of PARP in the presence of the inhibitors.
Caption: Workflow for an in vitro chemiluminescent PARP activity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of 3-aminobenzamide and this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a concentration gradient.
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP1 or PARP2 enzyme, a buffer containing activated DNA (to stimulate PARP activity), and varying concentrations of the inhibitors. Include a no-inhibitor control and a vehicle control.
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated PAR chains will bind to the plate. After washing away unbound reagents, add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent HRP substrate.
-
Data Analysis: Measure the luminescent signal using a plate reader. The signal intensity is proportional to PARP activity. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for each compound.
Cell-Based DNA Damage and Repair Assay
This assay assesses the ability of the inhibitors to potentiate DNA damage in a cellular context.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a BRCA-deficient cell line for synthetic lethality studies) in appropriate growth medium.
-
Treatment: Treat the cells with a known DNA damaging agent (e.g., methyl methanesulfonate - MMS or olaparib) in the presence or absence of varying concentrations of 3-aminobenzamide or this compound.
-
Immunofluorescence Staining: After a set incubation period, fix the cells and perform immunofluorescence staining for markers of DNA damage, such as γH2AX (a marker for double-strand breaks) and PAR.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the fluorescent signals per nucleus. An increase in γH2AX foci in the presence of the inhibitor would suggest an impairment of DNA repair.
-
Cell Viability Assay: In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of the combined treatments.
Conclusion and Future Directions
3-Aminobenzamide is a well-established and potent PARP inhibitor with a wealth of supporting experimental data demonstrating its efficacy in various preclinical models. In contrast, this compound remains a largely uncharacterized analogue. Based on structure-activity relationship principles, it is hypothesized that the N,N-dimethyl substitution may lead to reduced PARP inhibitory activity due to steric hindrance and the loss of a hydrogen bond donor.
To provide a definitive comparison, direct experimental evaluation of this compound is essential. The proposed in vitro enzymatic assays and cell-based DNA repair studies would provide the necessary data to quantify its potency and cellular effects relative to 3-aminobenzamide. Such studies would be invaluable for researchers in the field of DNA repair and for guiding the design of novel, more potent benzamide-based PARP inhibitors.
References
-
Couturier, J. Y., Ding-Zhou, L., Croci, N., Plotkine, M., & Margaill, I. (2003). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. Experimental Neurology, 184(2), 973–980. [Link]
-
Kaliyappan, K., Ramasamy, T., & Ramasamy, S. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cell and Developmental Biology, 11, 1047308. [Link]
-
Toklu, H. Z., Şener, G., Çetinel, Ş., Erzik, C., & Yeğen, B. Ç. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 31(8), 711–721. [Link]
-
Zani, B. M., Melfi, S., Stivala, S., & Volpi, N. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Cancer Biology & Therapy, 11(10), 893–903. [Link]
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- 5. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing 3-(Dimethylamino)benzamide as a Negative Control in SIRT2 Inhibition Assays
An In-depth Technical Comparison for Accurate and Reliable Sirtuin Research
In the pursuit of novel therapeutics targeting neurodegenerative diseases and cancer, Sirtuin 2 (SIRT2) has emerged as a significant molecular target.[1] As researchers delve into the intricate mechanisms of SIRT2 and screen for potent inhibitors, the integrity of their experimental design is paramount. A crucial, yet often overlooked, component of a robust screening assay is the inclusion of a reliable negative control. This guide provides a comprehensive overview of 3-(Dimethylamino)benzamide and its application as an exemplary negative control in SIRT2 inhibition assays, ensuring the generation of reproducible and high-quality data.
The Critical Role of Controls in Enzymatic Assays
Enzymatic assays are the cornerstone of drug discovery, providing a quantitative measure of a compound's ability to modulate a target enzyme's activity. However, the complexity of these biological systems introduces the potential for various artifacts and non-specific interactions that can lead to misleading results.[2] To navigate this, a well-defined set of controls is indispensable.
-
Positive Controls: Typically a known inhibitor of the target enzyme, a positive control validates that the assay is functioning correctly and is capable of detecting inhibition.[2]
-
Negative Controls: A negative control is a compound that is structurally similar to the active compounds but is known to be inactive against the target.[3] Its purpose is to establish a baseline and to identify any false-positive results that may arise from non-specific interactions with the assay components.[4]
For SIRT2 inhibition assays, the choice of an appropriate negative control is critical for distinguishing true inhibitory effects from experimental noise.
The Benzamide Scaffold: A Foundation for Sirtuin Inhibitors
The benzamide chemical scaffold has been a fertile ground for the development of inhibitors against various histone deacetylases (HDACs), including the sirtuin family.[5] Notably, 3-aminobenzamide is a well-characterized pan-sirtuin inhibitor, exhibiting activity against multiple sirtuin isoforms. Its ability to inhibit sirtuins stems from the interaction of its benzamide core within the enzyme's active site.[5]
This compound: The Inactive Analog for Robust Control
This compound emerges as an ideal negative control for SIRT2 inhibition assays due to its structural similarity to active benzamide-based inhibitors, coupled with its lack of significant inhibitory activity. The key to its inaction lies in the dimethylamino substitution at the 3-position of the benzamide ring.
This structural modification, while seemingly minor, is critical. Structure-activity relationship (SAR) studies of benzamide derivatives have revealed that the nature of the substituent at this position is a key determinant of inhibitory potency against SIRT2.[1] The dimethylamino group in this compound sterically and electronically disfavors the necessary interactions within the SIRT2 active site, rendering it inert as an inhibitor.
Visualizing the Rationale: A Structural Comparison
Caption: Structural basis for differential SIRT2 activity.
Experimental Validation: A Comparative SIRT2 Inhibition Assay
To empirically demonstrate the suitability of this compound as a negative control, a direct comparison with a known SIRT2 inhibitor is essential. The following protocol outlines a typical in vitro SIRT2 inhibition assay.
Experimental Protocol: Fluorogenic SIRT2 Deacetylase Assay
This protocol is adapted from standard fluorogenic assays used for measuring the activity of NAD+-dependent deacetylases like SIRT2.[6]
Materials:
-
Recombinant Human SIRT2 Enzyme
-
Fluorogenic SIRT2 Substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (e.g., Trypsin-containing solution to cleave the deacetylated product and release the fluorophore)
-
Known SIRT2 Inhibitor (Positive Control, e.g., AGK2)[7]
-
This compound (Negative Control)
-
DMSO (for compound dilution)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare stock solutions of the positive control and this compound in DMSO. Create a serial dilution of each compound in assay buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Dilute the SIRT2 enzyme and the fluorogenic substrate to their optimal working concentrations in assay buffer.
-
Assay Reaction: a. To the wells of a 96-well plate, add 5 µL of the diluted compounds (positive control, negative control, or DMSO for the no-inhibitor control). b. Add 20 µL of the diluted SIRT2 enzyme to each well. c. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the enzymatic reaction by adding 20 µL of a pre-mixed solution of the fluorogenic substrate and NAD+. e. Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add 50 µL of the developer solution to each well.
-
Fluorescence Measurement: Incubate for an additional 15 minutes at 37°C and then measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
Visualizing the Workflow
Caption: Workflow for a SIRT2 inhibition assay.
Interpreting the Data: Expected Outcomes
The results of this comparative assay will highlight the differential effects of the positive and negative controls on SIRT2 activity.
| Compound | Expected SIRT2 Inhibition (%) | Rationale |
| DMSO Control | 0% | Establishes baseline enzyme activity (100% activity). |
| Positive Control (e.g., AGK2) | > 80% (at sufficient concentration) | Demonstrates potent and dose-dependent inhibition of SIRT2.[7] |
| This compound | < 10% | Shows no significant inhibition, confirming its inactive nature. |
By including this compound in your SIRT2 screening campaigns, you can confidently identify and discard compounds that exhibit non-specific inhibitory effects, thereby increasing the quality and reliability of your hit compounds.
Conclusion
The rigorous validation of experimental findings is a cornerstone of scientific integrity. In the context of SIRT2 inhibition assays, the use of a well-characterized and structurally relevant negative control is non-negotiable. This compound, with its structural similarity to active benzamide inhibitors but lack of inhibitory activity, serves as an excellent tool for this purpose. By incorporating this negative control into your experimental design, you can ensure the robustness of your data and accelerate the discovery of novel and specific SIRT2 inhibitors for the potential treatment of human diseases.[8][9]
References
-
O'Callaghan, C., & Vassiliev, I. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2870-2874. [Link]
-
Gorsuch, W. B., & Spencer, C. E. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 26(17), 5173. [Link]
-
Di Fruscia, P., et al. (2015). Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 556-560. [Link]
-
Rumpf, T., et al. (2023). 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. Molecules, 28(22), 7654. [Link]
-
Suzuki, T., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). ACS Medicinal Chemistry Letters, 3(4), 313-317. [Link]
-
Inaba, T., et al. (2018). Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. Bioorganic & Medicinal Chemistry, 26(1), 114-124. [Link]
-
Quora. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Quora. [Link]
-
Torlakovic, E. E., et al. (2014). Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel. Applied Immunohistochemistry & Molecular Morphology, 22(4), 241-252. [Link]
-
Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 12(7), 2568-2580. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Items to be included in the test report for validation of the enzyme activity determination method. [Link]
-
BellBrook Labs. (n.d.). Enzolution SIRT2 Assay System. BellBrook Labs. [Link]
-
Nielsen, A. L., et al. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Chemical Science, 12(7), 2568-2580. [Link]
-
Di Fruscia, P., et al. (2015). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry, 58(11), 4611-4628. [Link]
-
Paul, S., et al. (2023). Validation and Improvement of a Rapid, CRISPR-Cas-Free RPA-PCRD Strip Assay for On-Site Genomic Surveillance and Quarantine of Wheat Blast. Biosensors, 13(6), 613. [Link]
-
Ali, I., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 24(20), 15309. [Link]
-
Wagner, T., et al. (2023). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. European Journal of Medicinal Chemistry, 250, 115219. [Link]
-
Sbardella, G., et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. International Journal of Molecular Sciences, 24(11), 9345. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-(Dimethylamino)benzamide in Cancer Cell Lines
In the landscape of oncology drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is paramount. It is the foundational step that bridges a promising molecule with a potential therapeutic. This guide provides an in-depth, experimentally-driven framework for researchers, scientists, and drug development professionals to validate the MoA of 3-(Dimethylamino)benzamide (3-DMAB), a known inhibitor of Poly(ADP-ribose) polymerase (PARP).
The narrative that follows is not a mere recitation of protocols. Instead, it is a strategic workflow, grounded in scientific causality, designed to build a robust and defensible body of evidence. We will compare methodologies, present anticipated data, and provide the technical details necessary to empower your research.
The Central Hypothesis: PARP Inhibition and Synthetic Lethality
The prevailing mechanism attributed to benzamide-derived compounds like 3-DMAB is the inhibition of the PARP enzyme family, particularly PARP1.[1][2][3] PARP1 is a critical player in the DNA damage response (DDR), specifically in the repair of single-strand breaks (SSBs).[4][5] When PARP1 is inhibited in cancer cells, these SSBs can escalate into more lethal double-strand breaks (DSBs) during DNA replication.[6]
In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP creates a synthetic lethal scenario.[7][8] The cell, unable to repair DNA damage through either pathway, undergoes apoptosis.[9][10] This guide will systematically dissect and test this proposed MoA.
For comparative analysis, we will contrast the effects of 3-DMAB with Olaparib, a potent, FDA-approved PARP inhibitor, and 3-Aminobenzamide (3-AB), another well-characterized benzamide-based PARP inhibitor.[11][12][13]
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade initiated by 3-DMAB in a cancer cell with deficient homologous recombination.
Caption: Proposed Mechanism of 3-DMAB in HR-Deficient Cancer Cells
A Multi-tiered Experimental Validation Workflow
Our validation strategy is a logical progression from direct target engagement to the assessment of downstream cellular phenotypes. Each step is designed to be a self-validating system with appropriate controls.
Caption: Experimental Workflow for MoA Validation
Tier 1: Demonstrating Direct Target Engagement
The foundational question is whether 3-DMAB physically interacts with its putative target, PARP1, within the complex milieu of a living cell.
Experiment 1A: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA is a powerful method to confirm target engagement in intact cells.[14][15] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[16] When heated, unbound proteins denature and aggregate at a lower temperature than their ligand-bound counterparts.
Comparative Insight: While a biochemical assay (Experiment 1B) demonstrates potential, CETSA provides evidence of target binding in a more physiologically relevant context, accounting for cell permeability and intracellular competition.[15][17]
Detailed Protocol:
-
Cell Culture: Culture BRCA-deficient cancer cells (e.g., HCC1937) to ~80% confluency.
-
Treatment: Treat cells with 3-DMAB (e.g., 10 µM), Olaparib (e.g., 1 µM, as a positive control), and a vehicle control (e.g., DMSO) for 2 hours at 37°C.[18]
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes.[19]
-
Lysis: Lyse the cells via freeze-thaw cycles in a buffer containing protease inhibitors.
-
Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet aggregated proteins.[19]
-
Analysis: Collect the supernatant (containing soluble, non-denatured protein) and analyze the amount of soluble PARP1 by Western blot.
Expected Data:
| Treatment | Temperature | Soluble PARP1 (Relative Band Intensity) |
| Vehicle (DMSO) | 40°C | 1.00 |
| 50°C | 0.85 | |
| 55°C | 0.40 | |
| 60°C | 0.10 | |
| 3-DMAB (10 µM) | 55°C | 0.75 |
| 60°C | 0.45 | |
| Olaparib (1 µM) | 55°C | 0.80 |
| 60°C | 0.50 |
Table 1: Expected CETSA results demonstrating thermal stabilization of PARP1 by 3-DMAB and Olaparib.
Experiment 1B: In Vitro PARP1 Enzymatic Assay
Scientific Rationale: To quantify the direct inhibitory effect of 3-DMAB on PARP1's enzymatic activity, a cell-free biochemical assay is essential. This allows for the determination of an IC50 value, a key metric for potency.
Comparative Insight: This assay isolates the drug-enzyme interaction from cellular factors like uptake and efflux, providing a pure measure of inhibitory potential. Commercial colorimetric or fluorometric kits offer a standardized and high-throughput approach.[20][21]
Detailed Protocol (based on a commercial kit):
-
Reaction Setup: In a 96-well plate, add reaction buffer, activated DNA, purified recombinant PARP1 enzyme, and varying concentrations of 3-DMAB, Olaparib, or vehicle.[20]
-
Initiation: Start the reaction by adding the substrate, NAD+.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the formation of poly(ADP-ribose) (PAR) chains.
-
Detection: Add a detection reagent (e.g., streptavidin-HRP if using biotinylated NAD+) and a colorimetric or fluorometric substrate.[21]
-
Measurement: Read the absorbance or fluorescence on a plate reader. Calculate percent inhibition relative to the vehicle control and determine the IC50 value.
Expected Data:
| Compound | PARP1 IC50 (nM) |
| 3-DMAB | ~1800[3] |
| Olaparib | ~5 |
| 3-Aminobenzamide | ~50[12] |
Table 2: Expected in vitro inhibitory potency of 3-DMAB compared to reference compounds.
Tier 2: Measuring Cellular Target Activity
Having confirmed direct binding, the next step is to verify that this engagement translates to the inhibition of PARP1 activity within the cell.
Experiment 2: Western Blot for PAR Chains
Scientific Rationale: The functional output of PARP1 activity is the synthesis of PAR chains on itself (auto-PARylation) and other nuclear proteins.[22] A reduction in these PAR chains in drug-treated cells is a direct biomarker of target inhibition.
Comparative Insight: This assay is a cornerstone for validating PARP inhibitors. It provides a clear, semi-quantitative readout of on-target activity in a cellular context. Inducing mild DNA damage with an agent like hydrogen peroxide (H2O2) can enhance the PARP1 signal, making inhibition more apparent.
Detailed Protocol:
-
Cell Culture & Treatment: Seed BRCA-deficient cells. Pre-treat with 3-DMAB, Olaparib, and vehicle for 2 hours.
-
Damage Induction: Induce DNA damage by treating cells with a low dose of H2O2 (e.g., 200 µM) for 10 minutes.
-
Lysis: Immediately lyse cells and prepare protein lysates.
-
Western Blot: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe with a primary antibody specific for PAR chains. Use an antibody for a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate for visualization.
Expected Data: A strong smear or ladder of high molecular weight bands (representing PARylated proteins) will be visible in the H2O2-treated vehicle lane. This signal will be significantly diminished in the 3-DMAB and Olaparib lanes, indicating inhibition of PARP activity.
Tier 3: Assessing Downstream Cellular Consequences
The final tier of validation connects target inhibition to the predicted cellular phenotype: accumulation of DNA damage and subsequent cell death.
Experiment 3: Immunofluorescence for DNA Damage Markers
Scientific Rationale: If 3-DMAB inhibits PARP1, unrepaired SSBs should lead to an accumulation of DSBs. The phosphorylation of histone H2AX (γH2AX) and the recruitment of the 53BP1 protein are early and specific markers for the formation of DSBs.
Comparative Insight: This imaging-based assay provides spatial information and allows for single-cell quantification of DNA damage, offering a more nuanced view than a bulk lysate analysis.
Detailed Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat with 3-DMAB, Olaparib, and vehicle for 24 hours.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Staining: Block and then incubate with primary antibodies against γH2AX and 53BP1. Follow with fluorescently-labeled secondary antibodies. Stain nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of distinct γH2AX and 53BP1 foci per nucleus.
Expected Data:
| Treatment | Average γH2AX Foci per Nucleus |
| Vehicle (DMSO) | < 5 |
| 3-DMAB (10 µM) | > 20 |
| Olaparib (1 µM) | > 25 |
Table 3: Expected increase in DNA double-strand break markers following treatment.
Experiment 4: Cell Cycle and Apoptosis Analysis
Scientific Rationale: The accumulation of extensive DNA damage should trigger cell cycle arrest, typically at the G2/M phase, to allow time for repair.[17] If the damage is irreparable, the cell should initiate apoptosis.
Comparative Insight: Flow cytometry provides a high-throughput, quantitative measure of these critical cellular fates. It allows for the simultaneous assessment of cell cycle distribution and the percentage of apoptotic cells.
Detailed Protocol:
-
Treatment: Treat cells with 3-DMAB, Olaparib, and vehicle for 48 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Staining:
-
For Cell Cycle: Fix cells in ethanol and stain with Propidium Iodide (PI).
-
For Apoptosis: Stain non-fixed cells with Annexin V-FITC and PI.[23]
-
-
Analysis: Analyze samples using a flow cytometer.
Expected Data: Compared to the vehicle control, cells treated with 3-DMAB and Olaparib are expected to show:
-
An increased percentage of cells in the G2/M phase.
-
A significant increase in the Annexin V-positive population, indicating apoptosis.
Experiment 5: Comparative Cell Viability Assay
Scientific Rationale: The ultimate functional outcome of a successful synthetic lethality strategy is the selective killing of cancer cells. This experiment tests the cytotoxicity of 3-DMAB in both HR-deficient (e.g., HCC1937) and HR-proficient (e.g., MCF7) cell lines.
Comparative Insight: This is the crucial experiment that tests the "synthetic lethality" hypothesis directly. The compound should be significantly more potent in the HR-deficient line.
Detailed Protocol:
-
Cell Seeding: Seed both HR-deficient and HR-proficient cells in 96-well plates.
-
Treatment: Treat with a serial dilution of 3-DMAB, Olaparib, and vehicle.
-
Incubation: Incubate for 72-96 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure luminescence or fluorescence.
-
Analysis: Normalize data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Expected Data:
| Compound | GI50 in HCC1937 (HR-deficient) | GI50 in MCF7 (HR-proficient) | Selectivity Index (MCF7/HCC1937) |
| 3-DMAB | Low µM | High µM | > 10 |
| Olaparib | Low nM | High nM / Low µM | > 100 |
Table 4: Expected differential cytotoxicity demonstrating synthetic lethality.
Conclusion: Building a Coherent Mechanistic Narrative
By systematically progressing through these three tiers of experimentation, a researcher can build a compelling and robust case for the mechanism of action of this compound. The validation journey begins with confirming direct physical interaction with PARP1 (Tier 1), progresses to demonstrating functional inhibition of its enzymatic activity in cells (Tier 2), and culminates in linking this inhibition to the intended downstream anti-cancer effects of DNA damage and synthetic lethality (Tier 3). Comparing 3-DMAB to established PARP inhibitors like Olaparib at each stage provides critical context for its potency and validates the experimental systems. This rigorous, evidence-based approach is the hallmark of sound scientific practice in the pursuit of novel cancer therapeutics.
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Title: N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. Source: National Center for Biotechnology Information. URL: [Link]
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Title: 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Source: PubMed. URL: [Link]
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Title: Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Source: PubMed. URL: [Link]
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Title: DNMT3B Knockdown Enhances PARP Inhibitor Sensitivity in Biliary Tract Cancer Cells via Opioid Growth Factor Receptor-Mediated Homologous Recombination Impairment. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Source: Taylor & Francis Online. URL: [Link]
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Title: cellular thermal shift assay (CETSA). Source: Bio-protocol. URL: [Link]
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Title: Full article: 3-Aminobenzamide, a Poly ADP Ribose Polymerase Inhibitor, Attenuates Renal Ischemia/Reperfusion Injury. Source: Taylor & Francis Online. URL: [Link]
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Head-to-head comparison of 3-(Dimethylamino)benzamide with novel enzyme inhibitors
Talazoparib and other modern PARP inhibitors have revolutionized treatment for certain cancers by leveraging the potent cytotoxic mechanism of PARP trapping. [11]This dual-action approach—combining catalytic inhibition with the formation of toxic DNA-protein complexes—serves as a paradigm for rational drug design. The profound difference in potency and clinical efficacy underscores the importance of not just inhibiting a target, but understanding the downstream consequences of that inhibition. Future research continues to focus on expanding the utility of PARP inhibitors to other tumor types, overcoming resistance mechanisms, and developing novel combination therapies. [10][17]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
